1-Phenoxy-2-propanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.07 min water, 15.1 g/l at 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24015. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Ethylene Glycols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-phenoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLKWZIFZMJLFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027312 | |
| Record name | 1-Phenoxy-2-propanol | |
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Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid; [Reference #1] | |
| Record name | 2-Propanol, 1-phenoxy- | |
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| Record name | Propylene phenoxetol | |
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Boiling Point |
241.2 °C | |
| Record name | Propylene glycol phenyl ether | |
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Solubility |
In water, 15.1 g/L at 20 °C | |
| Record name | Propylene glycol phenyl ether | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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Density |
1.0622 g/cu cm at 20 °C | |
| Record name | Propylene glycol phenyl ether | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
5.27 (Air = 1) | |
| Record name | Propylene glycol phenyl ether | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.02 [mmHg], 0.00218 mm Hg at 25 °C | |
| Record name | Propylene phenoxetol | |
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| Record name | Propylene glycol phenyl ether | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Propylene glycol phenyl ether has a minimum purity of 93%. At least 93% of commercial propylene glycol phenyl ether is comprised of a mixture of 1-phenoxy-propan-2-ol and 2-phenoxypropan- 1-ol, with the former isomer as the major constituent. The individual isomers are not separated nor produced as individual chemicals. The remaining 7% consists of up to 7% di-PPh, 0.1% phenol and 0.35% water. Of the 93% that is a mixture of the two isomers, 1-phenoxy-propan- 2-ol (CAS No. 770-35-4) constitutes > 85% of the mixture (is the thermodynamically favored isomer) and 2-phenoxy-propan-1-ol (CAS No. 4169-04-4) constitutes < 15%. | |
| Record name | Propylene glycol phenyl ether | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to yellow liquid | |
CAS No. |
770-35-4 | |
| Record name | 1-Phenoxy-2-propanol | |
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| Record name | Propylene glycol phenyl ether | |
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| Record name | 1-Phenoxy-2-propanol | |
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| Record name | 2-Propanol, 1-phenoxy- | |
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| Record name | 1-Phenoxy-2-propanol | |
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| Record name | 1-phenoxypropan-2-ol | |
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| Record name | PHENOXYISOPROPANOL | |
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| Record name | Propylene glycol phenyl ether | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |
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Melting Point |
11.4 °C | |
| Record name | Propylene glycol phenyl ether | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
1-Phenoxy-2-propanol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analytical methodologies for 1-Phenoxy-2-propanol. The information is curated to support research, development, and quality control activities involving this versatile glycol ether.
Chemical Identity and Structure
This compound, also known as propylene glycol phenyl ether or phenoxyisopropanol, is an organic compound classified as a glycol ether. Its structure consists of a phenoxy group attached to a propan-2-ol backbone.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-phenoxypropan-2-ol |
| CAS Number | 770-35-4 |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol [1] |
| InChI | InChI=1S/C9H12O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |
| SMILES | CC(O)COc1ccccc1 |
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a mild, pleasant odor. It exhibits good solubility in water, alcohol, and various organic solvents.[1]
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 243 °C[1] |
| Melting Point | 11 °C |
| Density | 1.064 g/mL at 20 °C[1] |
| Solubility in Water | 15.1 g/L at 20 °C |
| Vapor Pressure | 0.02 mmHg at 25 °C |
| Refractive Index (n20/D) | 1.523[1] |
| Flash Point | >110 °C |
| logP (Octanol-Water Partition Coefficient) | 1.41 at 24.1 °C |
Synthesis of this compound
This compound is primarily synthesized through two main routes: the reaction of phenol with propylene oxide or the reaction of phenol with 1-chloro-2-propanol.
Synthesis from Phenol and Propylene Oxide
This method involves the base-catalyzed ring-opening of propylene oxide by phenol. The reaction is typically carried out using a solid base catalyst.
Materials:
-
Phenol
-
Propylene oxide
-
Solid base catalyst (e.g., KOH on a zeolite carrier)
-
Methanol (solvent)
-
Nitrogen gas
Procedure:
-
A solid base catalyst is prepared by impregnating a zeolite carrier with a solution of potassium hydroxide (e.g., 1.5 mol/L). The catalyst is then dried and calcined at a high temperature (e.g., 600 °C) under a nitrogen atmosphere for several hours.
-
In a suitable reactor, the solid base catalyst is suspended in methanol.
-
A mixture of phenol and propylene oxide, with a molar ratio of approximately 1:5, is added to the reactor.
-
The reaction is carried out at a controlled temperature and pressure (e.g., for 3 hours at 0.3-0.4 MPa) with constant stirring.
-
Upon completion, the catalyst is filtered off, and the excess methanol and unreacted propylene oxide are removed by distillation.
-
The resulting crude this compound is then purified by fractional distillation under reduced pressure.
Synthesis from Phenol and 1-Chloro-2-propanol
This synthesis proceeds via a Williamson ether synthesis mechanism, where phenoxide reacts with 1-chloro-2-propanol.
Materials:
-
Phenol
-
1-Chloro-2-propanol
-
Sodium hydroxide (or other suitable base)
-
Solvent (e.g., water, or a water-insoluble organic solvent)
Procedure:
-
Phenol is dissolved in the chosen solvent in a reaction vessel.
-
A stoichiometric amount of sodium hydroxide is added to the solution to form sodium phenoxide.
-
1-Chloro-2-propanol is then added to the reaction mixture.
-
The mixture is heated to a specific temperature (e.g., 80 °C) and stirred for a set period to allow the reaction to go to completion.
-
After the reaction, the mixture is cooled, and the product is isolated. If a two-phase system is used, the organic layer containing the product is separated.
-
The crude product is washed with water to remove any remaining salts and base.
-
The final product is purified by distillation under reduced pressure.
Analytical Methodologies
A variety of analytical techniques are employed for the characterization and quantification of this compound. These include chromatographic and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for the determination of this compound, particularly in cosmetic formulations.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 20 µL
Sample Preparation (for a cosmetic cream):
-
Accurately weigh a portion of the cosmetic sample.
-
Disperse the sample in a suitable solvent, such as methanol or a mixture of methanol and water.
-
Sonicate the mixture to ensure complete extraction of this compound.
-
Centrifuge the sample to precipitate any insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the filtered sample into the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound, especially in complex matrices and for trace-level analysis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., a DB-WAX or Rxi-1301Sil MS column, 30 m x 0.25 mm x 0.25 µm)
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 180 °C
-
Oven Temperature Program: Initial temperature of 50 °C, ramped at 18 °C/min to 204 °C, then at 5 °C/min to 230 °C
-
Carrier Gas: Helium at a constant flow of 1.3 mL/min
-
Injection Volume: 2 µL (splitless mode)
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan or Single Ion Monitoring (SIM) for targeted analysis
Spectroscopic Data
Table 3: Spectroscopic Data Summary
| Technique | Key Features |
| ¹H NMR | Provides information on the number and environment of protons. Expected signals include a doublet for the methyl group, multiplets for the methine and methylene protons, and signals in the aromatic region for the phenyl group. |
| ¹³C NMR | Shows distinct signals for each carbon atom in the molecule, including the methyl, methine, methylene, and aromatic carbons. |
| FTIR | Characteristic absorption bands include a broad O-H stretch from the hydroxyl group, C-H stretches from the alkyl and aromatic groups, C-O stretches from the ether and alcohol functionalities, and C=C stretches from the aromatic ring. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) and characteristic fragmentation patterns that can be used for structural confirmation. |
References
An In-depth Technical Guide to the Synthesis of 1-Phenoxy-2-propanol: Mechanisms and Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis mechanisms and pathways for 1-phenoxy-2-propanol, a versatile chemical intermediate and solvent used in a variety of industrial and pharmaceutical applications. This document details the core synthetic routes, reaction mechanisms, experimental protocols, and quantitative data to support research and development in this area.
Introduction
This compound (CAS 770-35-4), also known as propylene glycol phenyl ether, is a colorless to pale yellow liquid with a mild odor.[1] Its chemical structure, possessing both an ether and a hydroxyl functional group, imparts useful properties as a solvent, coalescing agent, and preservative.[2] In the pharmaceutical industry, it serves as a raw material for the synthesis of various active pharmaceutical ingredients. Understanding the nuances of its synthesis is critical for optimizing production, controlling purity, and minimizing byproducts.
The primary methods for the synthesis of this compound include the reaction of phenol with propylene oxide, the Williamson ether synthesis, and the reaction of phenol with epichlorohydrin. Each of these pathways offers distinct advantages and challenges in terms of yield, selectivity, and reaction conditions.
Synthesis from Phenol and Propylene Oxide
The reaction of phenol with propylene oxide is a common industrial method for producing this compound. This reaction is typically catalyzed by either a base or a Lewis acid.[2] The key challenge in this synthesis is controlling the regioselectivity of the propylene oxide ring-opening to favor the formation of the desired secondary alcohol, this compound, over its primary alcohol isomer, 2-phenoxy-1-propanol.
Base-Catalyzed Mechanism
In the presence of a base, such as sodium hydroxide (NaOH), phenol is deprotonated to form the more nucleophilic phenoxide ion. This ion then attacks one of the carbon atoms of the propylene oxide ring. The regioselectivity of this nucleophilic attack is a critical factor. Under basic or neutral conditions, the attack predominantly occurs at the less sterically hindered carbon atom of the epoxide ring (the terminal carbon), following an SN2 mechanism. This leads to the formation of the desired this compound isomer.
Lewis Acid-Catalyzed Mechanism
Lewis acids can also catalyze the reaction between phenol and propylene oxide. The Lewis acid coordinates with the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack by phenol. This coordination can also influence the regioselectivity of the ring-opening.
Quantitative Data for Phenol and Propylene Oxide Synthesis
The following table summarizes various catalytic systems and their reported performance in the synthesis of this compound from phenol and propylene oxide.
| Catalyst | Temperature (°C) | Time (h) | Molar Ratio (Phenol:PO) | Yield (%) | Purity (%) | Reference |
| Al₂O₃-MgO/Fe₃O₄ | 120-140 | 5-8 | 1:1.2 | >90 | >98 | [2][3][4] |
| Ionic Liquid | 110 | 0.33 | 1:4 | 92 | High | [5] |
| NaOH | 50-70 | Not Specified | Not Specified | High | Not Specified | [2] |
Note: Data for the ionic liquid catalyst is for the analogous synthesis of 1-methoxy-2-propanol and is provided for reference.
Experimental Protocol: Base-Catalyzed Synthesis
The following protocol is a representative example of a base-catalyzed synthesis of this compound.
Materials:
-
Phenol
-
Propylene oxide
-
Sodium hydroxide (NaOH)
-
Solvent (e.g., water or an inert organic solvent)
Procedure:
-
A solution of phenol and a catalytic amount of sodium hydroxide in the chosen solvent is prepared in a suitable reactor equipped with a stirrer, thermometer, and addition funnel.
-
The mixture is heated to the desired reaction temperature (e.g., 50-70°C).
-
Propylene oxide is added dropwise to the reaction mixture while maintaining the temperature.
-
The reaction is monitored for completion by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with an acid.
-
The product is then purified by distillation under reduced pressure.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic and versatile method for preparing ethers, including this compound. This SN2 reaction involves the reaction of a sodium phenoxide with a suitable alkyl halide, in this case, a 2-halopropanol or its equivalent.[6][7][8]
Mechanism
The synthesis proceeds in two main steps. First, phenol is deprotonated by a strong base, typically sodium hydroxide or sodium hydride, to form the highly nucleophilic sodium phenoxide. In the second step, the phenoxide ion attacks the electrophilic carbon of a 2-halopropanol (e.g., 1-chloro-2-propanol), displacing the halide ion and forming the ether linkage.
Experimental Protocol: Williamson Ether Synthesis
The following is a general protocol for the Williamson ether synthesis of this compound.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
1-Chloro-2-propanol
-
Solvent (e.g., ethanol, water)
-
Diethyl ether (for extraction)
-
Hydrochloric acid (for neutralization)
Procedure:
-
Phenol is dissolved in a suitable solvent, and a stoichiometric amount of sodium hydroxide is added to form sodium phenoxide.
-
1-Chloro-2-propanol is then added to the reaction mixture.
-
The mixture is heated under reflux for a specified period until the reaction is complete, as monitored by TLC or GC.
-
After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like diethyl ether.
-
The organic layer is washed with a dilute base to remove unreacted phenol, followed by water, and then dried over an anhydrous salt (e.g., MgSO₄).
-
The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation.
Synthesis from Phenol and Epichlorohydrin
Another viable pathway for the synthesis of this compound involves the reaction of phenol with epichlorohydrin. This method proceeds through an intermediate epoxide, which is subsequently hydrolyzed.
Mechanism
The reaction is typically carried out in the presence of a base. The phenoxide ion, formed in situ, attacks the terminal carbon of the epichlorohydrin molecule, leading to the opening of the epoxide ring and the formation of a chlorohydrin intermediate. This intermediate then undergoes an intramolecular SN2 reaction, where the alkoxide displaces the chloride ion to form a new epoxide, 2-((phenoxy)methyl)oxirane. In a subsequent step, this epoxide is hydrolyzed under acidic or basic conditions to yield 1-phenoxy-2,3-propanediol, which can then be further processed if this compound is the desired final product. Alternatively, under specific conditions, the initial ring-opening can be followed by a reaction that leads directly to this compound.
Experimental Protocol: Synthesis from Phenol and Epichlorohydrin
The following is a representative protocol for the initial reaction of phenol with epichlorohydrin.
Materials:
-
Phenol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional
-
Solvent (e.g., water, or epichlorohydrin as both reactant and solvent)
Procedure:
-
Phenol is mixed with an excess of epichlorohydrin, which can also serve as the solvent.
-
An aqueous solution of sodium hydroxide is added, often in the presence of a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.
-
The mixture is stirred at a controlled temperature (e.g., 50-70°C) until the reaction is complete.
-
The organic layer is separated, and the excess epichlorohydrin is removed by distillation.
-
The resulting intermediate, 2-((phenoxy)methyl)oxirane, is then subjected to a hydrolysis step to yield the diol, which would require a subsequent selective dehydroxylation to obtain this compound.
Conclusion
The synthesis of this compound can be achieved through several effective pathways, with the reaction of phenol and propylene oxide being a prominent industrial method. The choice of synthesis route depends on factors such as desired regioselectivity, available starting materials, and required purity of the final product. The base-catalyzed reaction of phenol with propylene oxide offers a direct route to the desired isomer, while the Williamson ether synthesis provides a classic and reliable alternative. The reaction with epichlorohydrin presents a more complex, multi-step approach. For researchers and drug development professionals, a thorough understanding of these synthetic mechanisms and experimental parameters is essential for the efficient and controlled production of this compound for its various applications. Further research into more selective and efficient catalytic systems continues to be an area of active investigation.
References
- 1. WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol - Google Patents [patents.google.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound | 770-35-4 [chemicalbook.com]
- 4. This compound, ≥99% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
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- 6. community.wvu.edu [community.wvu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Phenoxy-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenoxy-2-propanol (CAS 770-35-4), a member of the glycol ether family, is a versatile organic compound with significant applications across the pharmaceutical, cosmetic, and industrial sectors.[1][2][3][4] Its utility as a solvent, preservative, and synthetic intermediate necessitates a thorough understanding of its physicochemical properties for effective formulation, development, and safety assessment.[1][2][4][5] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, supported by detailed experimental methodologies and structured data presentation.
Chemical Identity
-
IUPAC Name: 1-phenoxypropan-2-ol[6]
-
Synonyms: Propylene glycol phenyl ether, Propylene phenoxetol, Dowanol PPh[6][7]
-
Chemical Structure:
C₆H₅
Physical Properties
The physical properties of this compound are critical for its application in various formulations. It is a colorless to pale yellow, oily liquid with a mild, pleasant odor.[1][5]
Data Summary
The following table summarizes the key physical properties of this compound, compiled from various sources.
| Property | Value | Units | Reference(s) |
| Appearance | Colorless to pale yellow liquid | - | [1][5] |
| Odor | Mild, pleasant | - | [1] |
| Boiling Point | 241.2 - 243 | °C | [6][7][8][9][10][11] |
| Melting Point | 11 - 11.4 | °C | [6][8][9] |
| Density | 1.0622 - 1.064 | g/mL at 20 °C | [6][7][8][10][11] |
| Solubility in Water | 15.1 - 198 | g/L at 20 °C | [6][7][9] |
| Vapor Pressure | 0.01 - 0.02 | hPa at 20-25 °C | [9][12] |
| Refractive Index | 1.519 - 1.523 | n20/D | [1][7][8][9][11] |
| Viscosity | 22.7 - 34 | cP at 20-25 °C | [6] |
| Flash Point | 113 | °C (closed cup) | [7][12] |
| LogP (Octanol-Water Partition Coefficient) | 1.41 - 1.50 | - | [6][8][12] |
Experimental Protocols for Physical Property Determination
The following are detailed methodologies for determining the key physical properties of this compound, based on standard laboratory practices and established testing guidelines.
The boiling point of a liquid can be determined using the capillary method. A small amount of the liquid is placed in a test tube, and a capillary tube, sealed at one end, is inverted into the liquid. The setup is heated, and as the temperature rises, the air in the capillary is replaced by the vapor of the liquid. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary tube, and upon cooling, the liquid is drawn back into the capillary.
The melting point is determined by placing a small, powdered sample of the solidified compound into a capillary tube. This tube is then heated in a calibrated apparatus, such as a Thiele tube or a modern digital melting point apparatus. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point. For a pure compound, this range is typically narrow.
The density of this compound can be accurately determined using a pycnometer according to standard methods such as ASTM D1217 or D1480 for viscous materials.[6][11][13][14][15][16][17][18][19][20] The procedure involves the following steps:
-
A clean, dry pycnometer of a known volume is weighed.
-
The pycnometer is filled with the liquid, ensuring no air bubbles are present.
-
The filled pycnometer is brought to a constant temperature (e.g., 20 °C) in a water bath.
-
The pycnometer is weighed again to determine the mass of the liquid.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
The water solubility of this compound can be determined following the OECD 105 guideline (Flask Method), suitable for substances with solubilities above 10⁻² g/L.[9][21][22][23][24]
-
An excess amount of the substance is added to a known volume of distilled water in a flask.
-
The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium.
-
The saturated solution is then separated from the undissolved substance by centrifugation or filtration.
-
The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
The flash point can be determined using a Pensky-Martens closed-cup tester as described in ASTM D93.[7] In this method, a sample of the liquid is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite momentarily.[8][9]
An Abbe refractometer is used to measure the refractive index. A few drops of the liquid are placed on the prism of the refractometer. Light is passed through the sample, and the boundary line between the light and dark fields is observed through the eyepiece. The instrument is adjusted until this boundary line is sharp and centered on the crosshairs. The refractive index is then read directly from the calibrated scale.
The dynamic viscosity of this compound can be measured using a rotational viscometer. A spindle is immersed in the liquid and rotated at a constant speed. The torque required to rotate the spindle is measured, which is proportional to the viscosity of the fluid. The viscosity is then calculated based on the geometry of the spindle and the rotational speed.
Chemical Properties
Synthesis
This compound is commercially synthesized through the reaction of phenol with propylene oxide. Another common laboratory-scale synthesis is the Williamson ether synthesis, which involves the reaction of a phenoxide with a propylene halohydrin.[1]
This method involves the reaction of sodium phenoxide with 1-chloro-2-propanol.
-
Preparation of Sodium Phenoxide: Sodium hydroxide is dissolved in a suitable solvent (e.g., ethanol), and phenol is added to the solution. The mixture is stirred until the phenol is completely converted to sodium phenoxide.
-
Reaction: 1-chloro-2-propanol is added to the sodium phenoxide solution. The reaction mixture is heated under reflux for several hours to facilitate the nucleophilic substitution.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with a dilute base to remove any unreacted phenol, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation.
Reactivity and Stability
This compound is a stable compound under normal conditions.[8] It is incompatible with strong oxidizing agents.[8] At high temperatures, it may decompose and release toxic gases.[1]
Spectral Data
Spectroscopic data is essential for the structural elucidation and identification of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum shows characteristic absorption bands corresponding to the functional groups present, such as the hydroxyl (-OH) group, the ether (C-O-C) linkage, and the aromatic ring.
-
MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.
Note: While spectral data for this compound is available in public databases, detailed experimental parameters for obtaining these spectra are often not provided. For rigorous scientific work, it is recommended to acquire spectra under well-defined and reported conditions.
Visualization
Williamson Ether Synthesis of this compound
Caption: Williamson Ether Synthesis of this compound.
General Experimental Workflow for Property Determination
Caption: Workflow for Physicochemical Property Determination.
Applications in Research and Drug Development
This compound serves multiple roles in the pharmaceutical industry. Its excellent solvent properties make it suitable for dissolving a wide range of active pharmaceutical ingredients (APIs), potentially enhancing drug formulation and bioavailability.[2][5] Furthermore, its antimicrobial properties allow it to be used as a preservative in topical and injectable medications, preventing microbial growth and extending shelf life.[1][2][5] Its use as a fixative for fragrances also finds application in medicated creams and ointments.[16]
Safety and Handling
This compound is considered to be of low toxicity but may cause skin and eye irritation.[1] It is important to handle the compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] It is combustible and should be stored away from heat and open flames.[8]
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The tabulated data, coupled with detailed experimental protocols, offers a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is fundamental to leveraging the full potential of this versatile compound in various scientific and industrial applications.
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. laboratuar.com [laboratuar.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 6. store.astm.org [store.astm.org]
- 7. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 8. store.astm.org [store.astm.org]
- 9. filab.fr [filab.fr]
- 10. kashanu.ac.ir [kashanu.ac.ir]
- 11. store.astm.org [store.astm.org]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. antpedia.com [antpedia.com]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. standards.iteh.ai [standards.iteh.ai]
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- 19. ASTM D1480 - 15 | 1 Dec 2015 | BSI Knowledge [knowledge.bsigroup.com]
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- 21. OECD 105 - Phytosafe [phytosafe.com]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
- 24. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
Spectroscopic Analysis of 1-Phenoxy-2-propanol: A Technical Guide
Introduction: 1-Phenoxy-2-propanol (CAS No. 770-35-4) is a glycol ether utilized in a variety of applications, including as a solvent, a preservative in cosmetics, and a chemical intermediate.[1] Its molecular structure, which incorporates a phenyl ring, an ether linkage, and a secondary alcohol, gives rise to a distinct spectroscopic profile. This guide provides a detailed examination of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
-
Molecular Formula: C₉H₁₂O₂[2]
-
IUPAC Name: 1-phenoxypropan-2-ol[1]
-
Synonyms: Propylene glycol phenyl ether, Propylene phenoxetol[1][2]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[3][4] The IR spectrum of this compound reveals characteristic absorption bands corresponding to its hydroxyl, ether, and aromatic components.
Data Presentation: IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3500-3200 | Strong, Broad | O-H stretch (alcohol)[5] |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2975-2850 | Medium | C-H stretch (aliphatic)[6] |
| 1600, 1495 | Medium-Strong | C=C stretch (aromatic ring) |
| 1260-1050 | Strong | C-O stretch (ether and alcohol)[5] |
| 750, 690 | Strong | C-H bend (monosubstituted benzene ring) |
Note: Specific peak positions can vary slightly based on the sample preparation and instrument.
Experimental Protocol: Acquiring the IR Spectrum
A common and effective method for obtaining the IR spectrum of a liquid sample like this compound is Attenuated Total Reflectance (ATR) FTIR spectroscopy.[7]
-
Sample Preparation: As this compound is a liquid, no special preparation is needed.[4] A single drop of the neat liquid is sufficient.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used.[3][7]
-
Background Spectrum: A background spectrum is collected with the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.[7]
-
Sample Analysis: A small drop of this compound is placed onto the ATR crystal, ensuring complete coverage.[3] The pressure arm is positioned over the sample.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[6] Multiple scans (e.g., 16 or 32) are often averaged to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is converted to a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) via a Fourier transform.[6]
Logical Workflow for IR Spectral Analysis
Caption: Workflow for IR spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8] Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.
Data Presentation: ¹H NMR
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |
| 7.35 - 7.25 | m | 2H | Ar-H (meta) |
| 7.00 - 6.85 | m | 3H | Ar-H (ortho, para) |
| 4.20 - 4.10 | m | 1H | CH(OH) |
| 3.85 | dd | 1H | O-CH₂ (diastereotopic) |
| 3.75 | dd | 1H | O-CH₂ (diastereotopic) |
| 2.50 | br s | 1H | OH |
| 1.25 | d | 3H | CH₃ |
m = multiplet, dd = doublet of doublets, d = doublet, br s = broad singlet
Data Presentation: ¹³C NMR
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| 158.5 | Ar-C (quaternary, C-O) |
| 129.5 | Ar-CH (meta) |
| 121.2 | Ar-CH (para) |
| 114.6 | Ar-CH (ortho) |
| 72.8 | O-CH₂ |
| 66.5 | CH(OH) |
| 21.0 | CH₃ |
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: A solution is prepared by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[9] A small amount of a reference standard, typically tetramethylsilane (TMS), is added, which is set to 0 ppm.[10] The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.[11] The instrument consists of a powerful superconducting magnet, a probe, and radiofrequency electronics.[11]
-
Data Acquisition (¹H NMR): The sample is placed in the magnet and the field is "locked" to the deuterium signal of the solvent. The magnetic field is shimmed to achieve high homogeneity. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.[11]
-
Data Acquisition (¹³C NMR): The procedure is similar to ¹H NMR, but the instrument is tuned to the ¹³C frequency. Due to the low natural abundance of ¹³C, more scans are required to obtain a good signal-to-noise ratio.[12] Broadband proton decoupling is typically used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.[12]
-
Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum, which is then phased and baseline-corrected.[11]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation.[14]
Data Presentation: Electron Ionization (EI) Mass Spectrum
| m/z | Relative Intensity (%) | Fragment Assignment |
| 152 | 25 | [M]⁺ (Molecular Ion) |
| 107 | 100 | [M - C₂H₅O]⁺ or [C₆H₅O-CH₂]⁺ |
| 94 | 80 | [C₆H₅OH]⁺ (Phenol radical cation) |
| 77 | 35 | [C₆H₅]⁺ (Phenyl cation) |
| 43 | 60 | [CH₃-CH=OH]⁺ |
Note: Relative intensities are approximate and can vary between instruments.
Experimental Protocol: Acquiring the Mass Spectrum
-
Sample Introduction: For a volatile compound like this compound, the sample can be introduced via a gas chromatograph (GC-MS) or a direct insertion probe.[14][15] In GC-MS, the compound is first separated from a mixture before entering the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method. The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion [M]⁺.[14]
-
Fragmentation: The high energy of EI causes the molecular ion to be in a high-energy state, leading to fragmentation into smaller, charged ions and neutral radicals.[14]
-
Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[14]
-
Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Proposed Mass Spectrometry Fragmentation Pathway
Caption: Proposed EI fragmentation pathway for this compound.
Conclusion
The combined application of IR, NMR, and mass spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. IR spectroscopy identifies the key functional groups: the hydroxyl, ether, and monosubstituted aromatic ring. High-resolution ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, confirming the connectivity and chemical environment of each atom. Finally, mass spectrometry establishes the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. These detailed spectroscopic data and protocols serve as a crucial reference for quality control, reaction monitoring, and further research involving this compound.
References
- 1. This compound | C9H12O2 | CID 92839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Phenoxypropan-2-ol [webbook.nist.gov]
- 3. webassign.net [webassign.net]
- 4. webassign.net [webassign.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. allsubjectjournal.com [allsubjectjournal.com]
- 7. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. fiveable.me [fiveable.me]
- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 15. 1-Phenoxypropan-2-ol [webbook.nist.gov]
An In-depth Technical Guide to the Solubility and Stability of 1-Phenoxy-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1-Phenoxy-2-propanol (also known as propylene glycol phenyl ether), a versatile solvent and preservative used in a wide range of industrial and pharmaceutical applications.[1] This document is intended to be a valuable resource for formulation scientists, chemists, and researchers involved in the development of products containing this excipient.
Core Properties of this compound
This compound is a colorless to pale yellow, oily liquid with a mild odor.[1] It is a synthetic organic compound belonging to the glycol ether family.[1] Its chemical structure, featuring both a polar hydroxyl group and a non-polar phenyl ether group, imparts a unique amphiphilic character, making it an effective solvent for a variety of substances and a useful coupling agent to miscible aqueous and organic phases.[2][3]
Solubility Profile
This compound exhibits excellent solvency for a wide range of substances due to its unique molecular structure.[1] It is known to be miscible with many common organic solvents and has moderate solubility in water.
Aqueous Solubility
The solubility of this compound in water has been reported with some variability across different sources. This variation may be attributable to differences in experimental methodologies and the purity of the compound tested. The available data at 20°C is summarized in the table below.
| Solubility in Water (g/L) | Temperature (°C) | Source(s) |
| 15.1 | 20 | [4][5][6][7] |
| 198 | 20 |
It is important for researchers to experimentally verify the aqueous solubility within their specific formulations and conditions.
Organic Solvent Solubility
Chemical Stability
This compound is generally considered to be a stable compound under normal storage and use conditions.[1][7] However, its stability can be influenced by several factors, including temperature, pH, and the presence of incompatible materials.
Thermal Stability
This compound is thermally stable at typical use temperatures.[4][5] However, it can decompose at elevated temperatures.[4][5] When heated to decomposition, it may emit acrid smoke and irritating vapors, with potential hazardous decomposition products including aldehydes, ketones, and organic acids.[5]
pH Stability
While specific kinetic data is not widely available, this compound is reported to be stable across a wide pH range, a desirable characteristic for formulations with varying pH levels.
Incompatible Materials
To maintain its stability, this compound should not be stored with strong acids, strong bases, and strong oxidizing agents.[4][7] Contact with these substances should be avoided to prevent chemical reactions that could lead to degradation of the compound.[4]
Storage Recommendations
For long-term storage, it is recommended to store this compound in carbon steel, stainless steel, or phenolic-lined steel drums.[4] Storage in containers made of aluminum, copper, galvanized iron, or galvanized steel should be avoided.[4]
Experimental Protocols
Detailed and validated experimental protocols are crucial for determining the precise solubility and stability of this compound within a specific formulation or set of environmental conditions. The following sections outline standardized methodologies that can be adapted for this purpose.
Protocol for Determining Aqueous and Organic Solubility
This protocol is based on the shake-flask method, a common technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane) of analytical grade
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath or incubator
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a single solvent.
-
Equilibration: Tightly cap the vials and place them in a constant temperature bath on an orbital shaker or with a magnetic stirrer. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. For emulsions or fine suspensions, centrifugation may be necessary to achieve a clear separation of the liquid and solid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved solute.
-
Quantification: Prepare a series of standard solutions of this compound of known concentrations in the respective solvent. Analyze both the standards and the filtered sample from step 4 using a validated HPLC or GC method.
-
Data Analysis: Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of this compound in the saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Protocol for Assessing Chemical Stability
This protocol outlines a general approach for evaluating the stability of this compound under various stress conditions, consistent with pharmaceutical stability testing guidelines.
Materials:
-
This compound (high purity)
-
Solutions of varying pH (e.g., buffered solutions at pH 4, 7, and 9)
-
High-purity water
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Analytical instrumentation for quantification (e.g., HPLC or GC)
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the desired solvents or formulation buffers at a known concentration.
-
Stress Conditions:
-
Thermal Stability: Store samples in stability chambers at various temperatures (e.g., 40°C, 50°C, 60°C) and controlled humidity.
-
pH Stability: Store samples in buffered solutions at different pH values at a controlled temperature.
-
Photostability: Expose samples to a controlled light source in a photostability chamber as per ICH Q1B guidelines. Include dark controls to differentiate between light-induced and thermal degradation.
-
-
Time Points: Withdraw aliquots from the stressed samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks).
-
Analysis: Analyze the withdrawn samples using a validated stability-indicating analytical method (typically HPLC or GC) to quantify the remaining concentration of this compound and to detect and quantify any degradation products.
-
Data Evaluation: Plot the concentration of this compound as a function of time for each stress condition. Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant and half-life.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. PROPYLENE GLYCOL PROPYL ETHER - Ataman Kimya [atamanchemicals.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C9H12O2 | CID 92839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. This compound CAS#: 770-35-4 [m.chemicalbook.com]
The Genesis of a Versatile Solvent: An In-depth Technical Guide to the Discovery and Synthesis of 1-Phenoxy-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the historical development and synthetic methodologies of 1-phenoxy-2-propanol, a versatile glycol ether with significant applications across the pharmaceutical, cosmetic, and chemical industries. Valued for its properties as a solvent, preservative, and anesthetic agent, a thorough understanding of its synthesis is crucial for its effective application and the development of novel derivatives.
Historical Perspective and Discovery
The synthesis of simple ethers was pioneered in the mid-19th century. The groundwork for synthesizing compounds like this compound was laid by Alexander Williamson's development of the Williamson ether synthesis in 1850, a robust method for forming ethers from an organohalide and an alkoxide.[1][2] While the precise first synthesis of this compound is not extensively documented, the commercial availability of the related compound, phenoxyethanol, as a cellulose acetate solvent under the trademark "Phenyl cellosolve" began in the 1920s.[3] This indicates that the industrial synthesis of simple phenoxy alcohols was established during this period.
Early methods for producing phenoxy alcohols involved the reaction of sodium phenoxide with the corresponding chlorohydrin, a direct application of the Williamson ether synthesis. Over the years, synthetic strategies have evolved to improve yield, selectivity, and environmental footprint, leading to the development of catalytic methods, most notably the ring-opening of propylene oxide with phenol.
Core Synthetic Methodologies
Two primary routes dominate the synthesis of this compound: the catalytic ring-opening of propylene oxide with phenol and the classical Williamson ether synthesis.
Catalytic Ring-Opening of Propylene Oxide with Phenol
This atom-economical reaction is a widely used industrial method for the synthesis of this compound. The reaction involves the nucleophilic attack of the phenoxide ion on the epoxide ring of propylene oxide. The regioselectivity of the attack determines the primary product, with attack at the less hindered carbon atom of propylene oxide yielding the desired this compound.
Reaction Scheme:
The choice of catalyst is critical in this process to ensure high yield and selectivity. A variety of catalysts have been explored, ranging from basic catalysts to more complex heterogeneous systems.
Experimental Protocols:
A detailed experimental protocol for this method is often proprietary and found within patent literature. Below are generalized procedures based on published patents:
-
Base-Catalyzed Synthesis: In a typical procedure, p-phenoxyphenol is reacted with propylene oxide in water as a solvent.[2] A basic catalyst such as potassium hydroxide, sodium hydroxide, or potassium carbonate is used.[2] The reaction is typically carried out at a temperature between 20°C and 60°C for a duration of 1 to 6 hours.[2] The molar ratio of phenoxyphenol to the basic catalyst and propylene oxide is approximately 1:0.1-2:2-5.[2]
-
Organophosphorus-Catalyzed Synthesis: A high-selectivity method involves the use of an organophosphorus catalyst.[4] In this process, phenol and the organophosphorus compound are mixed, and propylene oxide is continuously added under anaerobic conditions. The reaction is maintained at a temperature of 100-140°C for 5-13 hours.[4]
-
Heterogeneous Catalysis: Synthetically, this compound can be produced by reacting propylene oxide with phenol in the presence of an Al2O3-MgO/Fe3O4 catalyst.[3][5][6]
Quantitative Data Summary:
| Catalyst Type | Reactants | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Phenol:PO:Cat) | Yield (%) | Reference |
| Basic (KOH, NaOH, K2CO3) | p-Phenoxyphenol, Propylene Oxide | Water | 20-60 | 1-6 | 1 : 2-5 : 0.1-2 | Not Specified | [2] |
| Organophosphorus | Phenol, Propylene Oxide | Not Specified | 100-140 | 5-13 | 1 : 1.0-1.1 : Cat amount varies | High Selectivity | [4] |
| Heterogeneous (Al2O3-MgO/Fe3O4) | Phenol, Propylene Oxide | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [3][5][6] |
Williamson Ether Synthesis
This classical method provides a versatile route to this compound and its derivatives. The synthesis involves the reaction of a phenoxide with a suitable propyl halide, typically 1-chloro-2-propanol. The reaction proceeds via an SN2 mechanism.[2]
Reaction Scheme:
Experimental Protocol:
A general procedure involves the reaction of phenol with 1-chloropropan-2-ol in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution.[3] The reaction is carried out under controlled temperature and pressure to ensure high yield and purity.[3] Phase-transfer catalysts, such as quaternary ammonium salts, can be employed to facilitate the reaction between the aqueous phenoxide solution and the organic halide.
Quantitative Data Summary:
Logical Workflow and Mechanisms
Synthesis Workflow: Propylene Oxide Ring-Opening
Caption: Workflow for the synthesis of this compound via catalytic ring-opening of propylene oxide.
Synthesis Workflow: Williamson Ether Synthesis
Caption: Generalized workflow for the Williamson ether synthesis of this compound.
Proposed Mechanism of Action (Antimicrobial)
While the exact signaling pathways are not fully elucidated, the antimicrobial action of this compound is believed to involve the disruption of the microbial cell membrane.
Caption: Proposed mechanism of antimicrobial action for this compound.
Conclusion
The synthesis of this compound has evolved from the foundational principles of ether synthesis to more refined, atom-economical industrial processes. The catalytic ring-opening of propylene oxide with phenol stands out as a key industrial method, with ongoing research likely focused on developing more efficient and selective catalysts. The Williamson ether synthesis remains a valuable and versatile laboratory-scale method. A deeper understanding of these synthetic routes is essential for professionals in drug development and chemical research, enabling the optimization of existing processes and the design of novel molecules with tailored properties. Further research into the precise mechanisms of its biological activities will undoubtedly open new avenues for its application.
References
An In-Depth Technical Guide to the Thermochemical Properties of 1-Phenoxy-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenoxy-2-propanol (also known as propylene glycol phenyl ether) is a versatile organic compound with a wide range of applications in the pharmaceutical, cosmetic, and chemical industries. Its utility as a solvent, preservative, and intermediate in the synthesis of various molecules necessitates a thorough understanding of its physicochemical and thermochemical properties. This technical guide provides a comprehensive overview of the available thermochemical data for this compound, details the experimental methodologies for their determination, and presents relevant visualizations to aid in the understanding of its synthesis.
Thermochemical Data of this compound
A compilation of the key thermochemical and physical properties of this compound is presented below. These values are essential for process design, safety assessments, and the development of new applications.
| Property | Value | Units | Source(s) |
| Molecular Formula | C₉H₁₂O₂ | - | [1] |
| Molecular Weight | 152.19 | g/mol | [1] |
| Boiling Point | 243 | °C | [2] |
| Melting Point | 11 | °C | [2] |
| Density (at 20°C) | 1.064 | g/mL | [2] |
| Vapor Pressure (at 25°C) | 0.02 | mmHg | [3] |
| Heat of Vaporization (at normal boiling point) | 319 | J/g | [3] |
| Heat of Combustion (estimated) | 30.4 | kJ/g | [3] |
| Specific Heat (at 25°C) | 2.18 | J/g/°C | [4][5] |
| Solubility in Water (at 20°C) | 15.1 | g/L | [3] |
Experimental Protocols
The determination of accurate thermochemical data relies on precise experimental methodologies. Below are detailed descriptions of the key techniques used to measure the properties listed in the table above.
Combustion Calorimetry for Enthalpy of Combustion
The enthalpy of combustion is determined using a bomb calorimeter.
Methodology:
-
A precisely weighed sample of this compound is placed in a sample holder within a high-pressure vessel (the "bomb").
-
The bomb is then pressurized with a large excess of pure oxygen.
-
The bomb is submerged in a known mass of water in a thermally insulated container (the calorimeter).
-
The initial temperature of the water is recorded.
-
The sample is ignited electrically. The combustion of the organic compound releases heat, which is transferred to the surrounding water, causing its temperature to rise.
-
The final temperature of the water is recorded after thermal equilibrium is reached.
-
The heat absorbed by the calorimeter is calculated using the temperature change, the mass of the water, and the heat capacity of the calorimeter system (which is determined through calibration with a substance of known heat of combustion, such as benzoic acid).
-
The enthalpy of combustion of this compound is then calculated from the heat absorbed by the calorimeter and the mass of the sample.
Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion
The enthalpy of fusion (the heat required to melt the substance) can be measured using Differential Scanning Calorimetry (DSC).
Methodology:
-
A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC instrument.
-
The instrument heats both pans at a constant rate.
-
The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
As the sample melts, it absorbs energy (an endothermic process), resulting in a measurable difference in heat flow compared to the reference.
-
This difference is recorded as a peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion.
-
By integrating the peak, the enthalpy of fusion for this compound can be determined.
Adiabatic Calorimetry for Heat Capacity
Adiabatic calorimetry is a precise method for determining the heat capacity of liquids.
Methodology:
-
A known mass of this compound is placed in a well-insulated calorimetric vessel.
-
The calorimeter is designed to minimize heat exchange with the surroundings (adiabatic conditions). This is often achieved by a surrounding shield whose temperature is controlled to match that of the vessel.
-
A known quantity of electrical energy is supplied to the sample through a heater, causing a small increase in temperature.
-
The electrical energy input and the resulting temperature rise are precisely measured.
-
The heat capacity of the sample is calculated from the energy input and the temperature change, after accounting for the heat capacity of the calorimeter vessel itself.
-
This process is repeated over a range of temperatures to determine the heat capacity as a function of temperature.
Vapor Pressure Measurement
The vapor pressure of a low-volatility liquid like this compound can be determined using a static or dynamic method.
Static Method (Isoteniscope):
-
A sample of this compound is placed in a bulb connected to a manometer.
-
The sample is degassed to remove any dissolved air.
-
The apparatus is placed in a constant temperature bath.
-
The pressure of the vapor in equilibrium with the liquid is measured directly from the difference in the manometer liquid levels.
-
Measurements are repeated at various temperatures to obtain the vapor pressure curve.
Synthesis of this compound
This compound is typically synthesized via the reaction of phenol with propylene oxide. This reaction is an example of a base-catalyzed ring-opening of an epoxide.
Caption: Synthesis of this compound from Phenol and Propylene Oxide.
Experimental Workflow for Thermochemical Analysis
The following diagram illustrates a typical workflow for the comprehensive thermochemical characterization of a liquid organic compound like this compound.
References
Methodological & Application
Application Notes and Protocols for 1-Phenoxy-2-propanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenoxy-2-propanol (also known as propylene glycol phenyl ether) is a high-boiling point, colorless oily liquid with a faint rose-like aroma.[1] As a member of the P-series glycol ethers, which are derived from propylene glycol, it is generally considered to have a more favorable toxicological profile compared to E-series glycol ethers.[1] Its unique combination of a phenyl ether group and a secondary alcohol provides a balance of hydrophobicity and hydrophilicity, making it an excellent solvent for a variety of organic compounds.[1][2]
These application notes provide an overview of the physicochemical properties of this compound and explore its potential as a solvent in organic synthesis, particularly in areas relevant to active pharmaceutical ingredient (API) development. While its use as a solvent in formulations is well-documented, its application as a reaction solvent in synthetic organic chemistry is less prevalent in publicly available literature. These notes aim to provide a foundational understanding for researchers looking to explore its utility in this area.
Physicochemical Properties
A comprehensive understanding of a solvent's physical and chemical properties is crucial for its application in organic synthesis. The following table summarizes the key properties of this compound.
| Property | Value | References |
| Molecular Formula | C₉H₁₂O₂ | [1][2][3] |
| Molecular Weight | 152.19 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Mild, pleasant odor | [2] |
| Boiling Point | 241.2 °C | [2] |
| Melting Point | 11.4 °C | [2] |
| Density | 1.0622 g/cm³ at 20 °C | [2] |
| Solubility in Water | 15.1 g/L at 20 °C | [2] |
| Vapor Pressure | 0.02 mmHg at 25 °C | [3] |
| logP (Kow) | 1.50 | [2] |
| Flash Point | 98.3 °C | [3] |
| Refractive Index | 1.523 at 20 °C | [3] |
Applications in Organic Synthesis
Due to its high boiling point, this compound is well-suited for reactions requiring elevated temperatures. Its polar nature, arising from the ether and hydroxyl functionalities, allows it to dissolve a wide range of organic molecules, including polar and nonpolar compounds.[1] It can serve as a suitable alternative to other high-boiling polar aprotic solvents such as DMF, DMAc, and NMP, especially when considering its more favorable safety profile.
While specific examples in peer-reviewed synthetic literature are limited, its properties suggest potential applications in the following areas:
-
Nucleophilic Substitution Reactions: As a polar, high-boiling solvent, this compound can facilitate SN2 and SNAr reactions, which are fundamental in the synthesis of many APIs. Its ability to solvate cations can help to accelerate reaction rates.
-
Palladium-Catalyzed Cross-Coupling Reactions: Although not extensively documented, its thermal stability and ability to dissolve organic substrates and organometallic complexes could make it a candidate for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions that often require high temperatures.
-
As a Synthetic Intermediate: this compound is a known intermediate in the synthesis of more complex molecules, such as the α-adrenergic antagonist phenoxybenzamine.[4]
Experimental Protocols
The following is a generalized protocol for a nucleophilic substitution reaction where this compound could be employed as a solvent. This protocol is based on general procedures for similar reactions using glycol ethers. Researchers should optimize the conditions for their specific substrates.
Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the reaction of an activated aryl halide with a nucleophile using this compound as a solvent.
Materials:
-
Activated aryl halide (e.g., a nitro-substituted aryl chloride)
-
Nucleophile (e.g., a primary or secondary amine, or a phenol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base)
-
This compound (reaction solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Deionized water
-
Brine
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated aryl halide (1.0 equiv.), the nucleophile (1.1-1.5 equiv.), and the base (1.5-2.0 equiv.).
-
Add a sufficient volume of this compound to dissolve the reactants and allow for efficient stirring (typically a 0.1 to 0.5 M solution).
-
Heat the reaction mixture to the desired temperature (e.g., 100-180 °C) and stir for the required time. Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
The following diagrams illustrate a general experimental workflow and a potential mechanistic role of this compound in a nucleophilic substitution reaction.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate care.[4] It is incompatible with strong oxidizing agents.[4] While it is considered to have low toxicity, it is recommended to handle it in a well-ventilated area and to use personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound presents itself as a viable, high-boiling point solvent for organic synthesis with a favorable safety profile. Its physicochemical properties make it a suitable candidate for a range of reactions, particularly those requiring elevated temperatures. While its application as a reaction solvent is not yet widely documented in the scientific literature, the information and generalized protocol provided here offer a starting point for researchers and drug development professionals to explore its potential in their synthetic endeavors. Further research into its use in key synthetic transformations is warranted to fully establish its utility in modern organic synthesis.
References
1-Phenoxy-2-propanol: Application Notes and Protocols for Use as a Preservative in Scientific Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 1-phenoxy-2-propanol as a preservative in scientific reagents. This document outlines its antimicrobial efficacy, recommended protocols for its use and validation, and critical considerations for its compatibility with common biological assays and cell-based systems.
Introduction to this compound as a Preservative
This compound is a broad-spectrum antimicrobial agent effective against a range of common laboratory contaminants, including bacteria and fungi. Its primary mechanism of action is the disruption of microbial cell membranes, leading to the inhibition of growth and eventual cell death. When used at appropriate concentrations, it can extend the shelf-life and maintain the integrity of aqueous-based scientific reagents.
Key Properties:
| Property | Value |
| Synonyms | Propylene glycol phenyl ether, Phenoxyisopropanol |
| CAS Number | 770-35-4 |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in water and organic solvents |
Antimicrobial Efficacy
While specific Minimum Inhibitory Concentration (MIC) data for this compound against a comprehensive panel of laboratory-relevant microorganisms is not widely published, data for the related compound, 2-phenoxyethanol, can provide a useful starting point for determining effective concentrations. It is crucial to perform specific validation for your reagents and intended applications.
Estimated Minimum Inhibitory Concentrations (MICs) of a Structurally Related Preservative (2-Phenoxyethanol):
| Microorganism | Strain | Estimated MIC (g%) |
| Escherichia coli | ATCC 25922 | ~0.5 - 1.0 |
| Pseudomonas aeruginosa | ATCC 27853 | ~0.5 - 1.0[1] |
| Staphylococcus aureus | ATCC 25923 | ~0.25 - 0.5[2] |
| Candida albicans | ATCC 10231 | ~0.25 - 0.5 |
| Aspergillus brasiliensis (niger) | ATCC 16404 | ~0.125 - 0.25 |
Note: These values are estimates based on a related compound and should be experimentally verified for this compound in the specific reagent matrix.
Recommended Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method to determine the MIC of this compound against common laboratory contaminants.
Materials:
-
This compound
-
Sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
Cultures of test organisms (e.g., E. coli, S. aureus, P. aeruginosa, C. albicans, A. niger)
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility).
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (microorganism in broth without preservative) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol for Antimicrobial Effectiveness Testing (AET) based on USP <51>
This protocol is a modification of the United States Pharmacopeia (USP) Chapter <51> Antimicrobial Effectiveness Test to validate the efficacy of this compound in a specific scientific reagent.[1][3][4][5][6][7][8][9][10]
Materials:
-
Scientific reagent preserved with a known concentration of this compound.
-
Unpreserved scientific reagent (as a control).
-
Standardized cultures of Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).[6]
-
Sterile saline (0.9% NaCl).
-
Appropriate neutralizing broth (e.g., D/E Neutralizing Broth).
-
Soybean-Casein Digest Agar (for bacteria) and Sabouraud Dextrose Agar (for fungi).
Procedure:
-
Preparation of Inoculum: Prepare standardized suspensions of each test microorganism in sterile saline to a concentration of approximately 1 x 10⁸ CFU/mL.
-
Inoculation of Product: Inoculate separate containers of the preserved reagent with each of the five test microorganisms to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL. The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product.[3]
-
Incubation: Store the inoculated containers at 20-25°C.
-
Sampling and Enumeration: At specified intervals (0, 7, 14, and 28 days), withdraw a sample from each container. Neutralize the preservative by diluting the sample in an appropriate neutralizing broth. Perform plate counts using the appropriate agar medium.
-
Interpretation of Results: The effectiveness of the preservative is determined by the reduction in the microbial count over time, according to the criteria specified in USP <51> for the appropriate product category (typically Category 2 or 3 for reagents).
Antimicrobial Effectiveness Test (AET) Workflow
Caption: Workflow for Antimicrobial Effectiveness Testing based on USP <51>.
Compatibility with Common Scientific Reagents and Assays
The presence of this compound may interfere with certain biological assays. It is essential to perform validation studies to ensure that the preservative does not affect the outcome of your experiments.
Buffer Compatibility
This compound is generally compatible with common biological buffers such as Phosphate-Buffered Saline (PBS) and Tris-HCl. However, it is good practice to confirm that the addition of the preservative does not significantly alter the pH or buffering capacity of the solution. Tris buffers can be sensitive to temperature changes, and their pH can be concentration-dependent.
Assay Interference
Enzyme-Linked Immunosorbent Assay (ELISA): Alcohols, particularly those with longer carbon chains, can interfere with ELISA by altering protein conformation and disrupting antibody-antigen binding.[5] It is recommended to test for interference by running a standard curve with and without this compound in the sample diluent.
Polymerase Chain Reaction (PCR): Some organic solvents can act as PCR enhancers or inhibitors.[11][12][13][14] The effect of this compound on PCR amplification should be evaluated by comparing the amplification efficiency of a known template with and without the preservative in the reaction mixture.
Enzyme Activity Assays (Kinase, Protease): The activity of enzymes can be affected by the presence of organic solvents.[15] For kinase and protease assays, it is crucial to perform control experiments to determine if this compound inhibits or enhances enzyme activity at the intended use concentration.
Effects on Mammalian Cell-Based Assays
When using reagents preserved with this compound in cell culture experiments, it is critical to assess its potential cytotoxicity and effects on cellular signaling pathways.
Cell Viability
The concentration of this compound should be kept below levels that are toxic to the mammalian cells being studied. A standard cytotoxicity assay (e.g., MTT, XTT, or Neutral Red uptake) should be performed to determine the concentration at which this compound does not significantly impact cell viability.
Signaling Pathway Interactions
Cellular stress induced by chemical agents can activate various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[3][4][16][17][18] These pathways are central to cell proliferation, survival, and apoptosis. It is important to investigate whether this compound, at its preservative concentration, modulates these pathways in your specific cell model.
Logical Relationship of Potential Cellular Effects
Caption: Potential cellular effects of this compound.
Conclusion
This compound can be an effective preservative for scientific reagents when used at appropriate concentrations and properly validated. Researchers and drug development professionals should carefully consider its potential for interference with specific assays and its effects on cell-based systems. The protocols and data presented in these application notes provide a framework for the successful implementation of this compound as a preservative, ensuring the quality and reliability of scientific experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT Signaling Pathway Is Essential for Survival of Induced Pluripotent Stem Cells | PLOS One [journals.plos.org]
- 5. ELISA assays and alcohol: increasing carbon chain length can interfere with detection of cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. njccwei.com [njccwei.com]
- 7. arlok.com [arlok.com]
- 8. researchgate.net [researchgate.net]
- 9. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 10. â©51⪠Antimicrobial Effectiveness Testing [doi.usp.org]
- 11. Polymerase chain reaction amplification of a GC rich region by adding 1,2 propanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sweet enhancers of polymerase chain reaction | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. 1,2-propanediol-trehalose mixture as a potent quantitative real-time PCR enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jabonline.in [jabonline.in]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Effect of the PI3K/AKT signaling pathway on hypoxia-induced proliferation and differentiation of bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reactive oxygen species via redox signaling to PI3K/AKT pathway contribute to the malignant growth of 4-hydroxy estradiol-transformed mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of 1-Phenoxy-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of 1-Phenoxy-2-propanol, a compound commonly used as a preservative and solvent in cosmetics, pharmaceuticals, and other industrial products.[1][2] The following sections detail validated analytical methods using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), including experimental protocols, data presentation, and visual workflows.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is a robust and widely used technique for the analysis of this compound. The method's simplicity and reliability make it suitable for quality control and routine analysis in various matrices.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of an HPLC method for the analysis of this compound and related compounds. Data for 2-Phenoxyethanol, a structurally similar compound, is included as a reference where direct data for this compound is not available.
| Parameter | HPLC Performance Data |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.095 mg/mL |
| Limit of Quantitation (LOQ) | 0.15 mg/mL |
| Accuracy (% Recovery) | 99.76 - 100.03% |
| Precision (%RSD) | < 1% (Intra- and Inter-day) |
| Repeatability | < 4% |
| Reproducibility | < 7% |
Experimental Protocol: HPLC Analysis
This protocol is based on a validated method for the analysis of phenoxypropanol in cosmetic products.[3]
1.2.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C8 or C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water is commonly used. A typical composition is Acetonitrile:Water (50:50, v/v). For enhanced separation, tetrahydrofuran can be added, for instance, Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v).[4]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 - 20 µL.
-
Column Temperature: 30°C.[5]
1.2.2. Reagent and Standard Preparation:
-
Mobile Phase Preparation: Prepare the desired mixture of HPLC-grade acetonitrile and purified water. Degas the mobile phase before use.
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 0.15, 0.45, 0.75, 0.90, and 1.05 mg/mL).[4]
1.2.3. Sample Preparation:
-
"Dilute and Shoot" (for liquid samples and drug substances):
-
Accurately weigh a portion of the sample.
-
Dissolve and dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.[6]
-
-
"Grind, Extract, and Filter" (for solid dosage forms):
-
Grind a representative number of tablets or the contents of capsules to a fine powder.
-
Accurately weigh a portion of the powder.
-
Transfer the powder to a volumetric flask and add the mobile phase.
-
Sonicate or shake the flask to ensure complete extraction of this compound.[6]
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.[6]
-
1.2.4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards in triplicate, starting from the lowest concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the prepared sample solutions in triplicate.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
HPLC Experimental Workflow
Caption: General workflow for HPLC analysis of this compound.
Gas Chromatography (GC) Method
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), offers high sensitivity and selectivity for the determination of this compound.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a GC-MS method for the analysis of this compound and related compounds.
| Parameter | GC-MS Performance Data |
| Linearity (r²) | > 0.99 (typical) |
| Limit of Detection (LOD) | 0.00194 µg/mL |
| Limit of Quantitation (LOQ) | 0.0064 µg/mL |
| Accuracy (% Recovery) | Typically within 80-120% |
| Precision (%RSD) | < 15% (typical) |
Experimental Protocol: GC-MS Analysis
This protocol is based on established methods for the analysis of similar volatile and semi-volatile organic compounds.
2.2.1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass selective detector.
-
Column: A polar capillary column is recommended, such as a DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate of 1.3 mL/min.[7]
-
Injector Temperature: 180°C - 250°C. An injector temperature of 250°C is suitable for most samples.[7][8]
-
Injection Mode: Splitless (for trace analysis) or split injection.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for a few minutes.
-
Ramp at a rate of 18°C/min to 204°C.
-
Ramp at a rate of 5°C/min to 230°C and hold.[7]
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
2.2.2. Reagent and Standard Preparation:
-
Solvent: Use a high-purity solvent such as methanol or dichloromethane for preparing standards and samples.
-
Standard Stock Solution: Accurately prepare a stock solution of this compound reference standard in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.
2.2.3. Sample Preparation:
-
Liquid Samples: Dilute the sample with a suitable solvent to a concentration within the calibration range.
-
Solid Samples:
-
Homogenize the sample.
-
Perform a solvent extraction using a suitable solvent (e.g., methanol, dichloromethane). Techniques like sonication or Soxhlet extraction can be employed.
-
Concentrate or dilute the extract as needed to fall within the calibration range.
-
Filter the extract through a 0.45 µm syringe filter if necessary.
-
2.2.4. Analysis Procedure:
-
Set up the GC-MS system with the specified parameters.
-
Inject a solvent blank to ensure the system is clean.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify this compound based on its retention time and mass spectrum.
-
Quantify the amount of this compound in the samples using the calibration curve.
GC-MS Experimental Workflow
Caption: General workflow for GC-MS analysis of this compound.
Signaling Pathways and Logical Relationships
The analytical methods described do not directly involve biological signaling pathways. However, a logical relationship diagram can illustrate the decision-making process for selecting an appropriate analytical method.
Caption: Decision tree for selecting an analytical method.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. The usage of this compound CAS 770-35-4 [minglangchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Istanbul University Press [iupress.istanbul.edu.tr]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. agilent.com [agilent.com]
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 1-Phenoxy-2-propanol: Application Notes and Protocols
This document provides detailed application notes and protocols for the quantitative analysis of 1-Phenoxy-2-propanol using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
This compound is a glycol ether utilized in a variety of industrial and commercial applications, including as a solvent, preservative in cosmetics and pharmaceuticals, and as a fixative for perfumes.[1][2] Accurate and reliable analytical methods are crucial for quality control, formulation development, and safety assessment of products containing this compound. HPLC is a powerful technique for the separation, identification, and quantification of this compound.
Principle of HPLC Analysis
High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). For this compound, reversed-phase HPLC is a common approach, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The analyte's retention time, the time it takes to travel through the column, is a characteristic feature used for its identification. Quantification is achieved by measuring the detector response (e.g., UV absorbance) and comparing it to that of a known standard.
Quantitative Data Summary
The following tables summarize the operational parameters and performance data for various HPLC methods used in the analysis of this compound and related compounds.
Table 1: HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Column | Newcrom R1 | CAPCELL PAK C18 MG S5 |
| Stationary Phase | Reversed-Phase | C18 |
| Dimensions | - | 4.6 mm i.d. x 250 mm |
| Particle Size | 3 µm for UPLC | 5 µm |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | H₂O / CH₃CN / CH₃OH / THF (70 / 20 / 5 / 5) |
| Flow Rate | - | 1.2 mL/min |
| Detection | - | UV at 268 nm |
| Temperature | - | 30 °C |
| Injection Volume | - | 20 µL |
| Sample Diluent | - | Methanol (CH₃OH) |
| Reference | [3] | [4] |
Note: For Mass Spectrometry (MS) compatible applications using Method 1, phosphoric acid should be replaced with formic acid.[3] This method is also scalable for preparative separation to isolate impurities.[3]
Experimental Protocols
Method 1: Reversed-Phase HPLC for this compound
This protocol is based on the method described for the separation of this compound on a Newcrom R1 HPLC column.[3]
1. Objective: To determine the presence and purity of this compound in a sample.
2. Materials:
- HPLC system with a UV detector or Mass Spectrometer
- Newcrom R1 column (or equivalent reversed-phase column)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid (or formic acid for MS applications)
- This compound standard
- Sample containing this compound
- Volumetric flasks, pipettes, and syringes
- Syringe filters (0.45 µm)
3. Procedure:
- Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile, water, and a small amount of phosphoric acid (e.g., 0.1%). For MS detection, substitute phosphoric acid with formic acid (e.g., 0.1%). The exact ratio of acetonitrile to water should be optimized to achieve good separation and a reasonable retention time for this compound. Degas the mobile phase before use.
- Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent. From the stock solution, prepare a series of calibration standards at different concentrations.
- Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent. Filter the sample solution through a 0.45 µm syringe filter before injection.
- HPLC Analysis:
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solutions and the sample solution into the HPLC system.
- Monitor the separation at a suitable UV wavelength (a wavelength scan of the analyte can determine the optimal wavelength) or using an MS detector.
- Data Analysis:
- Identify the peak corresponding to this compound in the chromatograms based on the retention time of the standard.
- Construct a calibration curve by plotting the peak area of the standards against their concentration.
- Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Method 2: HPLC Analysis of this compound in Cosmetic Products
This protocol is adapted from an application note for the analysis of this compound.[4]
1. Objective: To quantify this compound in cosmetic products.
2. Materials:
- HPLC system with a UV detector
- CAPCELL PAK C18 MG S5 column (4.6 mm i.d. x 250 mm, 5 µm)
- Water (HPLC grade)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Tetrahydrofuran (THF, HPLC grade)
- This compound standard
- Cosmetic product sample
- Methanol for sample dissolution
- Standard laboratory glassware and equipment
3. Procedure:
- Mobile Phase Preparation: Prepare the mobile phase by mixing water, acetonitrile, methanol, and THF in the ratio of 70:20:5:5 (v/v/v/v). Degas the mobile phase.
- Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Prepare working standard solutions by diluting the stock solution with methanol to desired concentrations (e.g., 200 µg/mL).[4]
- Sample Preparation: Accurately weigh a portion of the cosmetic product and dissolve it in a known volume of methanol. The sample may require sonication or vortexing to ensure complete dissolution of the analyte. Filter the solution through a 0.45 µm syringe filter.
- HPLC Analysis:
- Set the column temperature to 30 °C.
- Set the flow rate to 1.2 mL/min.
- Set the UV detector wavelength to 268 nm.
- Equilibrate the column with the mobile phase.
- Inject 20 µL of the standard and sample solutions.
- Data Analysis:
- Identify and quantify the this compound peak in the sample chromatogram by comparing its retention time and peak area to those of the standards.
Visualizations
The following diagrams illustrate the experimental workflows for the HPLC analysis of this compound.
References
Gas chromatography-mass spectrometry (GC-MS) analysis of 1-Phenoxy-2-propanol
Abstract
This application note details a robust method for the qualitative and quantitative analysis of 1-Phenoxy-2-propanol (also known as propylene glycol phenyl ether) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a widely used industrial solvent, coalescing agent, and preservative in various products, including cosmetics, paints, and coatings.[1] Accurate and reliable analytical methods are crucial for quality control, formulation development, and safety assessments. This document provides a comprehensive protocol for sample preparation, GC-MS instrumentation, and data analysis, tailored for researchers, scientists, and professionals in drug development and chemical industries.
Introduction
This compound is a glycol ether that serves as a versatile solvent and an effective antimicrobial agent.[1] Its presence and concentration in various matrices are of significant interest to ensure product quality and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive compound identification based on mass spectra.[2] This note presents a detailed methodology for the analysis of this compound, providing expected mass spectral data and a structured workflow.
Experimental
Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound (CAS 770-35-4) at 1000 µg/mL in methanol or a suitable solvent.[3] Perform serial dilutions to create a calibration curve with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Dilution: For liquid samples such as cosmetics or coatings, accurately weigh approximately 1g of the sample into a volumetric flask. Dilute with a suitable solvent (e.g., methanol, dichloromethane) and mix thoroughly to ensure homogeneity. Filter the solution using a 0.45 µm syringe filter into a GC vial.
Instrumentation
The analysis is performed on a standard benchtop Gas Chromatograph coupled with a Mass Selective Detector. The following instrumental parameters are recommended based on methods for similar glycol ethers.
Protocols
Gas Chromatography (GC) Protocol
-
Column: Rxi®-1301Sil MS (30 m x 0.25 mm x 0.25 µm) or equivalent cyanopropylphenyl-based column is recommended for good resolution of glycol ethers.[4][5]
-
Injector: Split/Splitless injector
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
Mass Spectrometry (MS) Protocol
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Analyzer: Quadrupole
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Full Scan (e.g., m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Solvent Delay: 3 minutes
Data Presentation
Quantitative data for this compound is summarized in the table below. The primary ion for quantification is m/z 94, which is the base peak in the electron ionization mass spectrum.[3]
| Parameter | Value | Reference |
| Compound Name | This compound | [3] |
| CAS Number | 770-35-4 | [3] |
| Molecular Formula | C₉H₁₂O₂ | [3] |
| Molecular Weight | 152.19 g/mol | [3] |
| Quantification Ion (m/z) | 94 | [3] |
| Qualifier Ions (m/z) | 77, 57, 45 | [3] |
Visualization
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
The logical relationship for the identification of this compound in a sample is based on matching both its retention time and its mass spectrum with that of a known standard.
Caption: Logic for compound identification in GC-MS.
References
- 1. agilent.com [agilent.com]
- 2. 2-Phenoxy-1-propanol | C9H12O2 | CID 20129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C9H12O2 | CID 92839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]
Safety handling and disposal procedures for 1-Phenoxy-2-propanol in a lab setting
Application Note: This document provides detailed procedures for the safe handling, storage, and disposal of 1-Phenoxy-2-propanol (CAS No. 770-35-4), a common solvent and preservative used in various research and development applications. Adherence to these protocols is crucial to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Classification
This compound is classified as causing serious eye irritation.[1] Some sources also indicate it as a flammable liquid and vapor. It is crucial for researchers to be aware of these potential hazards before handling the substance.
Physicochemical and Toxicological Data
Proper handling procedures are informed by the physical, chemical, and toxicological properties of the substance. The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C9H12O2 | [2] |
| Molecular Weight | 152.19 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Odor | Mild, pleasant odor | [2] |
| Melting Point | 11 °C | [1][3][4] |
| Boiling Point | 241.2 - 243 °C | [1][2][3][4] |
| Flash Point | ~113 °C (235.4 - 239 °F) - closed cup | [1][3] |
| Density | 1.064 g/mL at 20 °C | [2][3][4] |
| Solubility in Water | 15.1 g/L at 20 °C | [1][3][4] |
| Vapor Pressure | 0.01 hPa at 20 °C | [1][3] |
| Auto-ignition Temperature | ~480 °C | [1][3] |
Table 2: Toxicological Data for this compound
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 2830 mg/kg | [1][5] |
| LD50 | Rat | Dermal | > 2000 mg/kg | [1] |
| LC50 | Rat | Inhalation (4 hr) | > 5400 mg/m³ | [1] |
Table 3: Occupational Exposure Limits
| Organization | Limit | Reference |
| OSHA/NIOSH/ACGIH | No data available | [1] |
Experimental Protocols: Safe Handling and Storage
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area to minimize inhalation exposure.[2] The use of a chemical fume hood is recommended, especially when heating the substance or when aerosols may be generated.
-
Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific laboratory procedure should be conducted to determine the appropriate PPE. The following are minimum requirements:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield to prevent eye contact.[1][2]
-
Skin Protection:
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits (where available) or if irritation is experienced, a NIOSH-approved respirator with an appropriate cartridge (e.g., organic vapor) should be used.[2][7]
Handling Procedures
-
Use non-sparking tools to prevent ignition sources.[1]
-
Wash hands thoroughly after handling, especially before eating, drinking, or smoking.[2][3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[8]
Storage Procedures
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat.[2]
-
Keep containers tightly closed to prevent contamination and evaporation.[2][7]
-
Store in appropriate containers such as carbon steel, stainless steel, or phenolic-lined steel drums.[1][9]
-
Avoid storing with incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[1][2] Do not store in aluminum, copper, galvanized iron, or galvanized steel containers.[1][9]
Emergency Procedures
Spills and Leaks
-
Personal Precautions: Evacuate the area and ensure adequate ventilation.[2] Wear appropriate personal protective equipment as outlined in section 3.2.[1][2]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] Contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[2][3] Do not let the chemical enter drains or sewer systems.[1][2]
-
Clean-up: Collect the absorbed material into a suitable, labeled container for disposal.[2] Clean the affected area thoroughly with soap and water.[2]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1][2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Disposal Procedures
-
Product Disposal: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] All disposals must be in accordance with local, state, and federal regulations.[6][7] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Do not discharge into sewer systems.[1]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to make it unusable for other purposes before disposal.[1]
Workflow Diagrams
The following diagrams illustrate the logical workflows for handling and emergency procedures.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Workflow for emergency response to spills and exposures.
References
- 1. echemi.com [echemi.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. phenoxyisopropanol, 770-35-4 [thegoodscentscompany.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fr.cpachem.com [fr.cpachem.com]
- 9. This compound | C9H12O2 | CID 92839 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1-Phenoxy-2-propanol as an Anesthetic for Invertebrates in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenoxy-2-propanol (PP), also known as propylene phenoxetol, is a glycol ether that has demonstrated effective and reversible anesthetic properties in various invertebrate species, particularly gastropods.[1][2][3][4] Its utility in research settings stems from its ability to induce a state of anesthesia suitable for neurophysiological studies, surgical procedures, and tissue fixation, with a favorable profile of low toxicity and biodegradability.[1][2][3] These application notes provide a comprehensive overview of the use of this compound as an anesthetic for invertebrates, including detailed protocols, quantitative data on its efficacy, and diagrams to illustrate experimental workflows and its known physiological effects.
Physicochemical Properties
This compound is a clear, colorless liquid with a slight odor. It is moderately soluble in water, forming a clear solution.[1]
Mechanism of Action
The precise molecular mechanism of anesthetic action for this compound in invertebrates has not been fully elucidated. However, research has shown that its primary effect is the reversible elimination of neural activity.[2] Specifically, it has been observed to block action potentials in neurons, leading to a reduction in muscle contraction force and the cessation of behavioral activity.[2] The effect is dose-dependent and reversible upon washing the anesthetic from the system.[2]
While the exact ion channels or receptors targeted by this compound are unknown, a proposed mechanism involves the disruption of voltage-gated ion channel function, which is critical for the generation and propagation of action potentials.
Quantitative Data Summary
The efficacy of this compound as an anesthetic can be quantified by induction time, recovery time, and effective concentrations. The following tables summarize available data from studies on gastropods and comparative data from fish.
Table 1: Efficacy of this compound in Gastropods
| Species | Concentration | Induction Time | Recovery Time | Application/Observations |
| Hermissenda crassicornis | 8 mM (~1.22 g/L) | ~30 minutes | ~45 minutes | Reversible elimination of neural activity and reduction in muscle contraction force.[2] |
| Tritonia diomedea | 8 mM (~1.22 g/L) | ~2 hours | Full behavioral recovery | Elimination of behavioral activity. Increased survival after surgery.[2] |
| Lymnaea stagnalis | 0.125% (1.25 g/L) | Up to 30 minutes | - | Used for anesthesia prior to dissection. Reduced tissue contraction during fixation. |
Table 2: Comparative Anesthetic Efficacy and Toxicity in Fish (for context)
| Species | Anesthetic | Effective Concentration | Induction Time | Recovery Time | 96-h LC50 |
| Juvenile Common Carp (Cyprinus carpio) | This compound | 415-460 mg/L | < 10 minutes | Longer than 2-Phenoxyethanol | 304.2 mg/L[1][5][6] |
| Juvenile Common Carp (Cyprinus carpio) | 2-Phenoxyethanol | 600 mg/L | < 10 minutes | Shorter than this compound | 327.9 mg/L[1][5][6] |
Experimental Protocols
Protocol 1: General Anesthesia of Aquatic Gastropods for Neurophysiology and Surgery
This protocol is adapted from Wyeth et al., 2009.[2]
Materials:
-
This compound (≥93% purity)
-
Seawater or appropriate saline for the species
-
Glass or plastic container for anesthesia
-
Aeration system (optional, but recommended for longer procedures)
Procedure:
-
Prepare the Anesthetic Solution:
-
For an 8 mM solution, dissolve approximately 1.22 g of this compound per liter of seawater or saline.
-
Ensure the solution is thoroughly mixed to ensure complete dissolution.
-
-
Induction of Anesthesia:
-
Place the invertebrate in the anesthetic solution. The volume of the solution should be sufficient to fully immerse the animal.
-
Monitor the animal for signs of anesthesia, which include cessation of movement, relaxation of muscles, and loss of response to tactile stimuli.
-
Induction times can vary significantly between species (from 30 minutes to 2 hours).
-
-
Maintenance of Anesthesia:
-
For prolonged procedures, maintain the animal in the anesthetic solution. Gentle aeration can help maintain water quality.
-
-
Recovery:
-
To reverse the anesthesia, transfer the animal to a container with fresh, anesthetic-free seawater or saline.
-
Recovery is indicated by the return of normal movement and responsiveness. Full behavioral recovery may take some time.
-
Protocol 2: Use of this compound as a Relaxing Agent for Tissue Fixation
This protocol is beneficial for preventing muscle contraction during fixation, which can distort tissue morphology.[2]
Materials:
-
This compound
-
Appropriate saline for the species
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Dissection tools
-
Petri dish or other suitable container
Procedure:
-
Anesthetize the Animal:
-
Follow the induction steps in Protocol 1 to fully anesthetize the invertebrate.
-
-
Dissection and Tissue Isolation:
-
Once anesthetized, dissect the tissue of interest in the anesthetic solution or in fresh saline.
-
-
Fixation:
-
Transfer the isolated tissue directly into the fixative solution. The pre-relaxation with this compound will minimize tissue contraction upon contact with the fixative.
-
For delicate tissues, it can be beneficial to perform the fixation under a coverslip to ensure flatness.[2]
-
Safety and Handling
While this compound has relatively low toxicity, standard laboratory safety precautions should be followed.[3] Use in a well-ventilated area and wear appropriate personal protective equipment (gloves, safety glasses). Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Limitations and Gaps in Knowledge
The application of this compound as an invertebrate anesthetic is well-documented for gastropods. However, there is a significant lack of published protocols and efficacy data for other major invertebrate phyla, such as arthropods (insects, crustaceans) and annelids. Further research is needed to establish effective concentrations, induction and recovery times, and potential side effects in a wider range of species. The precise molecular targets of this compound remain an important area for future investigation to fully understand its anesthetic mechanism.
Conclusion
This compound is a valuable and effective anesthetic for invertebrate research, particularly for gastropods. It provides a reversible and deep state of anesthesia suitable for a variety of experimental procedures. The protocols and data presented here offer a foundation for its use, while also highlighting the need for further research to expand its application to a broader range of invertebrate species.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a useful anaesthetic for gastropods used in neurophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Phenoxyethanol (2-PE) and Tricaine Methanesulfonate (MS-222) Immersion Anesthesia of American Horseshoe Crabs (Limulus polyphemus) - IAAAM 2018 - VIN [vin.com]
- 6. Local anesthetic activity of 1-(morpholino or piperidino)-2-propanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Phenoxy-2-propanol: A High-Performance Coalescing Agent for Polymer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenoxy-2-propanol, a glycol ether, is a versatile and highly effective coalescing agent utilized across various sectors, including the paint and coatings industry, as well as in pharmaceutical formulations.[1][2][3][4][5][6] Its primary function in polymer science is to facilitate the formation of a continuous, uniform film from a latex or polymer dispersion by temporarily lowering the minimum film formation temperature (MFFT).[7] This allows for the creation of robust and durable coatings at ambient temperatures.[3][4] This document provides detailed application notes, experimental protocols, and performance data for researchers employing this compound in their work.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [2][6][8] |
| Molecular Weight | 152.19 g/mol | [1][2][6][8] |
| Appearance | Colorless to pale yellow liquid | [1][2][6] |
| Odor | Mild, pleasant | [1][2][5][6] |
| Boiling Point | 241.2 - 243 °C | [1][8] |
| Melting Point | 11 °C | [8] |
| Flash Point | 113 °C (closed cup) | [8] |
| Density | 1.064 g/mL at 20 °C | [8] |
| Water Solubility | 15.1 g/L at 20 °C | [1][8] |
| Vapor Pressure | 0.01 hPa at 20 °C | [8] |
| log Pow (Octanol/Water) | 1.41 | [8] |
Mechanism of Action as a Coalescing Agent
The formation of a continuous film from a latex dispersion is a multi-step process. After the initial evaporation of water brings the polymer particles into close contact, the coalescing agent plays a crucial role in the final stage of film formation.
-
Partitioning and Plasticization: Due to its partial water solubility, this compound preferentially partitions into the polymer particles.[9] Inside the particles, it acts as a temporary plasticizer, increasing the free volume between polymer chains and enhancing their mobility.
-
Reduction of MFFT and Tg: This plasticizing effect lowers the glass transition temperature (Tg) of the polymer, which in turn reduces the minimum film formation temperature (MFFT).[7] The MFFT is the lowest temperature at which the polymer particles have enough mobility to deform and fuse together.
-
Film Coalescence: With the MFFT lowered to or below the ambient application temperature, the softened polymer particles can overcome repulsive forces and merge, forming a continuous and homogeneous film.
-
Evaporation: As the film cures, the relatively slow-evaporating this compound gradually diffuses out of the film and evaporates, allowing the polymer to regain its original hardness and mechanical properties.[3][4]
References
- 1. This compound | C9H12O2 | CID 92839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Product Description: this compound CAS 770-35-4 [minglangchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Phenoxy Propanol: Applications and Benefits in Various Industries - Tristar Intermediaties Blog [tristarintermediates.org]
- 6. The usage of this compound CAS 770-35-4 [minglangchem.com]
- 7. echemi.com [echemi.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. coatingsworld.com [coatingsworld.com]
Application Notes and Protocols: 1-Phenoxy-2-propanol in Cosmetic Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Phenoxy-2-propanol (also known as propylene glycol phenyl ether) in cosmetic science research. The information is intended to guide researchers in formulating, testing, and understanding the role of this versatile ingredient in cosmetic and personal care products.
Introduction to this compound in Cosmetics
This compound is a multifunctional ingredient widely utilized in the cosmetics and personal care industry. It is a colorless, oily liquid with a faint rose-like aroma.[1] Its primary functions in cosmetic formulations include:
-
Preservative: It exhibits broad-spectrum antimicrobial activity, effectively inhibiting the growth of bacteria, yeast, and mold to extend the shelf life of products.[1][2][3]
-
Solvent: It is an excellent solvent for other cosmetic ingredients, including fragrances and essential oils, ensuring their uniform dispersion and creating stable emulsions.[2][4]
-
Emollient and Stabilizer: It contributes to a smooth and pleasant skin feel in creams and lotions and helps maintain the consistency and stability of formulations.[2][5]
In the European Union and Japan, the use of this compound in cosmetic products is restricted to a maximum concentration of 1%.[1]
Mechanism of Action: Antimicrobial Activity
The primary antimicrobial mechanism of this compound is the disruption of microbial cell membranes.[1] Its hydrophobic nature allows it to interact with the lipid bilayer of bacterial cell membranes, leading to:
-
Increased Membrane Permeability: Insertion of this compound into the membrane disrupts its structure, increasing permeability.
-
Leakage of Cellular Contents: This disruption leads to the leakage of essential intracellular components, ultimately causing cell death.[1]
-
Inhibition of Enzyme Activity: While the primary mechanism is membrane disruption, inhibition of cellular enzyme activity may also contribute to its antimicrobial effect.[1]
This direct action on the cell membrane makes it an effective preservative against a wide range of microorganisms.
Diagram: Proposed Antimicrobial Mechanism of this compound
Caption: Proposed mechanism of antimicrobial action for this compound.
Quantitative Data: Antimicrobial Efficacy
Specific Minimum Inhibitory Concentration (MIC) values for this compound against common cosmetic spoilage organisms are not widely available in public literature and are best determined experimentally for specific formulations. However, it is generally effective at concentrations up to 1%. The following table outlines the target microorganisms for preservative efficacy testing in cosmetics as specified by the ISO 11930 standard.
| Microorganism | Type | ATCC Number | Significance in Cosmetics |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 9027 | Common in water-based products, opportunistic pathogen. |
| Staphylococcus aureus | Gram-positive Bacteria | 6538 | Common skin commensal, can cause infections. |
| Escherichia coli | Gram-negative Bacteria | 8739 | Indicator of fecal contamination. |
| Candida albicans | Yeast | 10231 | Can cause fungal infections. |
| Aspergillus brasiliensis | Mold | 16404 | Resistant spores, can cause spoilage and infections. |
Note: The synergistic effect of this compound with other preservatives can enhance the overall antimicrobial protection of a cosmetic formulation.
Experimental Protocols
Preservative Efficacy Testing (Challenge Test) - Based on ISO 11930
This protocol evaluates the effectiveness of the preservative system in a cosmetic product.
Diagram: ISO 11930 Preservative Efficacy Test Workflow
Caption: Workflow for ISO 11930 Preservative Efficacy Testing.
Methodology:
-
Preparation of Inoculum: Prepare standardized suspensions of Pseudomonas aeruginosa (ATCC 9027), Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).
-
Inoculation: Inoculate separate samples of the cosmetic product with each microbial suspension to achieve an initial concentration of 1 x 10^5 to 1 x 10^6 CFU/g or ml.
-
Incubation: Store the inoculated samples at room temperature for 28 days.
-
Sampling and Enumeration: At 7, 14, and 28 days, withdraw an aliquot from each sample and determine the number of viable microorganisms using appropriate culture methods and neutralizers.
-
Evaluation: Calculate the log reduction of microorganisms at each time point and compare it to the acceptance criteria outlined in ISO 11930. For bacteria, a 3-log reduction by day 7 with no subsequent increase is typically required. For yeast and mold, a 1-log reduction by day 14 with no subsequent increase is generally expected.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test - Based on OECD TG 439
This test predicts the skin irritation potential of a cosmetic formulation containing this compound.
Methodology:
-
Tissue Preparation: Use commercially available Reconstructed Human Epidermis (RhE) models.
-
Application of Test Substance: Apply a defined amount of the cosmetic formulation directly to the surface of the RhE tissue.
-
Incubation: Incubate for a specified period (e.g., 60 minutes).
-
Viability Assessment: After incubation, wash the tissue and assess cell viability using the MTT assay. The reduction of MTT to formazan by viable cells is measured colorimetrically.
-
Classification: A reduction in tissue viability below a certain threshold (typically 50%) compared to a negative control indicates that the substance is an irritant.
Skin Sensitization: Human Repeat Insult Patch Test (HRIPT)
The HRIPT is a clinical study to assess the potential of a product to cause skin sensitization.
Methodology:
-
Induction Phase: A small amount of the product is applied to the skin of human volunteers under an occlusive or semi-occlusive patch. This is repeated on the same site for a total of nine applications over a three-week period.
-
Rest Period: A two-week rest period follows the induction phase, during which no product is applied.
-
Challenge Phase: A single patch containing the product is applied to a naive skin site.
-
Evaluation: The challenge site is observed for signs of an allergic reaction (e.g., erythema, edema) at 24, 48, and 72 hours after patch removal.
Assessment of Membrane Permeability (Mechanism of Action)
This protocol uses fluorescent dyes to determine if this compound damages bacterial cell membranes.
Diagram: Membrane Permeability Assay Workflow
Caption: Workflow for assessing bacterial membrane permeability.
Methodology (using SYTOX™ Green):
-
Prepare Bacterial Suspension: Grow the target bacterium (e.g., S. aureus) to the mid-logarithmic phase and resuspend the cells in a suitable buffer.
-
Treatment: Add varying concentrations of this compound to the bacterial suspension. Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated cells).
-
Dye Addition: Add SYTOX™ Green nucleic acid stain (a dye that only enters cells with compromised membranes) to all samples.
-
Incubation: Incubate the samples in the dark at room temperature.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation/520 nm emission) using a fluorescence microplate reader or a flow cytometer.
-
Analysis: An increase in fluorescence intensity in the treated samples compared to the negative control indicates membrane damage.
Safety and Regulatory Considerations
This compound is generally considered safe for use in cosmetics at concentrations up to 1%.[1] However, as with any cosmetic ingredient, it is essential to conduct thorough safety assessments, including skin irritation and sensitization testing, for each new formulation. Researchers and formulators must adhere to the regulatory guidelines of the target market for the cosmetic product.
References
- 1. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. takara.co.kr [takara.co.kr]
- 4. Evaluation of Impermeant, DNA-Binding Dye Fluorescence as a Real-Time Readout of Eukaryotic Cell Toxicity in a High Throughput Screening Format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenoxy-2-propanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-Phenoxy-2-propanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The most common methods for synthesizing this compound are:
-
Reaction of Phenol with Propylene Oxide: This is a widely used industrial method where phenol reacts directly with propylene oxide, typically in the presence of a catalyst.[1][2]
-
Williamson Ether Synthesis: This classic method involves the reaction of a phenoxide salt (formed by treating phenol with a base) with a propylene-based substrate containing a good leaving group, such as 1-chloro-2-propanol.[1]
-
Reaction of Phenol with 1-chloro-2-propanol: This is a variation of the Williamson ether synthesis where phenol reacts with 1-chloro-2-propanol in the presence of a base, such as sodium hydroxide.[1]
Q2: What is the role of a catalyst in the synthesis of this compound?
A2: Catalysts are crucial for increasing the reaction rate and improving the selectivity towards the desired product, this compound. They facilitate the ring-opening of propylene oxide and its subsequent reaction with phenol. Common catalysts include basic catalysts (like sodium hydroxide or potassium hydroxide), organophosphorus compounds, and heterogeneous catalysts like mixed metal oxides (e.g., Al2O3-MgO/Fe3O4).[1][2][3]
Q3: What are the typical side products in this synthesis, and how can they be minimized?
A3: A common side product is the formation of dipropylene glycol phenyl ether, which occurs when the initially formed this compound reacts with another molecule of propylene oxide.[4] To minimize this, it is advisable to use an excess of phenol relative to propylene oxide. Another potential side product is 2-phenoxy-1-propanol, the regioisomer of the desired product. The choice of catalyst and reaction conditions can influence the regioselectivity of the reaction.
Q4: What is Phase Transfer Catalysis (PTC) and how can it benefit the synthesis of this compound?
A4: Phase Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[5][6] In the synthesis of this compound, where an aqueous solution of a base might be used with organic reactants, a phase transfer catalyst can shuttle the reactive anion (phenoxide) from the aqueous phase to the organic phase, thereby accelerating the reaction rate and improving the overall efficiency.[5][7] This can lead to higher yields under milder reaction conditions and may reduce the need for expensive and hazardous anhydrous solvents.[7]
Troubleshooting Guide
Issue 1: Low Yield or No Reaction
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | - Ensure the catalyst is fresh and has been stored under appropriate conditions. - For heterogeneous catalysts, consider activation procedures if applicable. - If using a basic catalyst like NaOH or KOH, ensure it has not been passivated by exposure to air (formation of carbonate). |
| Insufficient Reaction Temperature | - Verify the reaction temperature is within the optimal range for the chosen catalyst and solvent system. - Gradually increase the temperature and monitor the reaction progress by techniques like TLC or GC. |
| Poor Mixing | - Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous reactions. - For reactions involving a solid base or catalyst, vigorous agitation is crucial. |
| Presence of Water (in anhydrous reactions) | - If the reaction is sensitive to moisture, ensure all glassware is thoroughly dried and use anhydrous solvents. - Dry the reactants before use if necessary. |
| Incorrect Stoichiometry | - Re-verify the molar ratios of the reactants and catalyst. An excess of phenol is often used to minimize the formation of di-propylene glycol phenyl ether. |
Issue 2: Formation of Significant Side Products
| Possible Cause | Troubleshooting Step |
| Formation of Dipropylene Glycol Phenyl Ether | - Increase the molar ratio of phenol to propylene oxide. This will statistically favor the reaction of propylene oxide with the more abundant phenol. |
| Formation of Isomeric Impurities (2-phenoxy-1-propanol) | - The regioselectivity is often dependent on the catalyst and reaction conditions. - Experiment with different catalysts (e.g., different bases or organophosphorus catalysts) to see if the selectivity can be improved. - Adjusting the reaction temperature might also influence the isomer ratio. |
| Unreacted Starting Materials | - Increase the reaction time or temperature (within reasonable limits to avoid decomposition). - Consider using a more active catalyst or a different solvent system. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Close Boiling Points of Product and Impurities | - If distillation is ineffective, consider using column chromatography with an appropriate stationary and mobile phase to separate the desired product. - Fractional distillation under reduced pressure might provide better separation. |
| Emulsion Formation During Workup | - If an emulsion forms during aqueous extraction, try adding a saturated brine solution to break the emulsion. - Allowing the mixture to stand for a longer period or gentle swirling instead of vigorous shaking can also help. |
| Presence of Unreacted Phenol | - Unreacted phenol can often be removed by washing the organic phase with a dilute aqueous base solution (e.g., sodium bicarbonate or dilute sodium hydroxide) to form the water-soluble sodium phenoxide. |
Data Presentation
Table 1: Effect of Base on the Yield of 1-(4-phenoxyphenyl)-2-propanol Synthesis *
| Entry | Acid Binding Agent | Temperature (°C) | Solvent | Yield (%) |
| 1 | Triethylamine | 78 | Ethanol | 55 |
| 2 | NaOH | 78 | Ethanol | 82 |
| 3 | KOH | 78 | Ethanol | 85 |
| 4 | Na2CO3 | 78 | Ethanol | 41 |
| 5 | 20% aq. NaOH | 78 | Ethanol | 91 |
*Data extracted from patent CN105330519A for a structurally related compound, demonstrating the impact of different bases on yield under similar reaction conditions.[8]
Experimental Protocols
Protocol 1: Synthesis of this compound via Reaction of Phenol with Propylene Oxide
This protocol is a general guideline and may require optimization.
Materials:
-
Phenol
-
Propylene oxide
-
Catalyst (e.g., Al2O3-MgO/Fe3O4 or a suitable base like KOH)
-
Solvent (optional, e.g., toluene or can be run neat)
-
Reaction flask with a reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood.
-
Charge the reaction flask with phenol and the catalyst. If using a solvent, add it at this stage.
-
Heat the mixture to the desired reaction temperature (e.g., 40-60 °C) with stirring.[9]
-
Slowly add propylene oxide to the reaction mixture through the dropping funnel over a period of time to control the exothermic reaction.
-
After the addition is complete, continue to stir the reaction mixture at the set temperature for a specified time (e.g., 4 hours) until the reaction is complete (monitor by TLC or GC).[9]
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst was used, filter it off.
-
The crude product can be purified by distillation under reduced pressure.
Protocol 2: Williamson Ether Synthesis of this compound
This protocol is a general guideline based on the principles of the Williamson ether synthesis.[10][11][12][13][14]
Materials:
-
Phenol
-
A strong base (e.g., sodium hydroxide or potassium hydroxide)
-
1-chloro-2-propanol
-
Solvent (e.g., ethanol, water, or a polar aprotic solvent like DMF)
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Dissolve phenol in the chosen solvent in the reaction flask.
-
Add the base (e.g., crushed solid NaOH or an aqueous solution) to the flask to form the sodium phenoxide in situ.
-
Heat the mixture to reflux with stirring for a short period to ensure complete formation of the phenoxide.
-
Slowly add 1-chloro-2-propanol to the reaction mixture.
-
Continue to reflux the mixture for several hours until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
If a solid precipitates, it can be collected by filtration. Otherwise, the solvent may be removed under reduced pressure.
-
Perform an aqueous workup: add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
-
Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude product.
-
Purify the crude product by distillation under reduced pressure or column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. atamankimya.com [atamankimya.com]
- 3. CN113072431A - High-selectivity synthesis method of propylene glycol phenyl ether - Google Patents [patents.google.com]
- 4. This compound | C9H12O2 | CID 92839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. iajpr.com [iajpr.com]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. ptfarm.pl [ptfarm.pl]
- 8. CN105330519A - Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol - Google Patents [patents.google.com]
- 9. Separation and purification method of pyriproxyfen - Eureka | Patsnap [eureka.patsnap.com]
- 10. The Williamson Ether Synthesis [cs.gordon.edu]
- 11. community.wvu.edu [community.wvu.edu]
- 12. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 13. byjus.com [byjus.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 1-Phenoxy-2-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Phenoxy-2-propanol. Here, you will find detailed information on purification techniques, potential impurities, and analytical methods to ensure the high purity of your product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in this compound depend on the synthetic route but typically include:
-
Unreacted starting materials: Such as phenol and propylene oxide or 1-chloro-2-propanol.
-
Isomeric byproduct: 2-Phenoxy-1-propanol is a common isomer formed during synthesis.
-
Higher molecular weight byproducts: Di(propylene glycol) phenyl ether can form as a byproduct.[1]
-
Residual solvents: From the reaction or initial purification steps.
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification techniques for this compound are fractional vacuum distillation and solvent extraction.[2] Recrystallization can also be employed, particularly for removing small amounts of impurities, although this compound is a liquid at room temperature.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound is typically assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3] GC coupled with Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile impurities.[4][5] HPLC with a suitable column, such as a reverse-phase C18 column, can separate this compound from its non-volatile impurities and isomers.[3][6]
Troubleshooting Guides
Fractional Vacuum Distillation
Problem 1: Poor separation of this compound from its isomer, 2-Phenoxy-1-propanol.
-
Possible Cause: The boiling points of the isomers are very close, making separation by simple distillation difficult.
-
Troubleshooting:
-
Use a fractional distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column).
-
Maintain a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases within the column.
-
Optimize the reflux ratio to enhance separation. A higher reflux ratio can improve separation but will increase the distillation time.
-
Problem 2: The product is degrading or turning yellow during distillation.
-
Possible Cause: this compound can decompose at elevated temperatures.[7] The atmospheric boiling point is high (approximately 243 °C), which can lead to thermal degradation.
-
Troubleshooting:
-
Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
-
Ensure the heating mantle temperature is not excessively high. It should be just enough to maintain a steady boil.
-
Use a nitrogen bleed to provide a gentle sweep of inert gas, which can help prevent oxidation and facilitate a smoother distillation.
-
Problem 3: "Bumping" or uneven boiling in the distillation flask.
-
Possible Cause: Superheating of the liquid.
-
Troubleshooting:
-
Add boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling.
-
Ensure even heating by using a heating mantle that fits the flask properly and is controlled by a variable transformer.
-
Solvent Extraction
Problem 1: Low recovery of this compound after extraction.
-
Possible Cause:
-
The chosen extraction solvent has poor partitioning for this compound.
-
An insufficient number of extractions were performed.
-
The pH of the aqueous phase is not optimal for separating acidic or basic impurities.
-
-
Troubleshooting:
-
Select an appropriate water-immiscible organic solvent. Ethers (like diethyl ether or methyl tert-butyl ether) or chlorinated solvents (like dichloromethane) are often good choices.
-
Perform multiple extractions (at least 3-4) with smaller volumes of solvent rather than one large extraction.
-
If phenol is a significant impurity, washing the organic layer with a dilute aqueous base (e.g., 5% sodium bicarbonate or sodium hydroxide solution) will extract the acidic phenol into the aqueous layer. Follow this with a water wash to remove any residual base.
-
Problem 2: Emulsion formation at the interface between the aqueous and organic layers.
-
Possible Cause: Vigorous shaking of the separatory funnel.
-
Troubleshooting:
-
Gently invert the separatory funnel multiple times instead of shaking vigorously.
-
Allow the mixture to stand for a longer period.
-
Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
-
If the emulsion persists, it may be necessary to filter the entire mixture through a bed of celite or glass wool.
-
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg |
| This compound | 152.19 | 243 |
| 2-Phenoxy-1-propanol | 152.19 | ~243 (estimated) |
| Phenol | 94.11 | 181.7 |
| Di(propylene glycol) phenyl ether | 210.27 | 287 - 295 |
Experimental Protocols
Fractional Vacuum Distillation of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.
-
Apparatus Setup:
-
Assemble a fractional vacuum distillation apparatus. This should include a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
-
Procedure:
-
Place the crude this compound into the round-bottom flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Connect the flask to the fractionating column and the rest of the distillation apparatus.
-
Begin circulating cold water through the condenser.
-
Slowly and carefully apply vacuum to the system. A pressure of 1-10 mmHg is a good starting point.
-
Once the desired pressure is stable, begin heating the distillation flask gently with a heating mantle.
-
Observe the vapor rising through the fractionating column. A ring of condensing vapor should slowly ascend the column.
-
Collect any low-boiling impurities as the first fraction. The temperature at the distillation head will be lower than the boiling point of the product.
-
As the temperature at the distillation head rises and stabilizes at the boiling point of this compound at the applied pressure, change the receiving flask to collect the pure product.
-
Continue distillation until most of the product has been collected, leaving a small amount of residue in the distillation flask to avoid distilling to dryness.
-
Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.
-
Purity Analysis by GC-MS
This protocol provides a general method for the analysis of this compound purity.
-
Sample Preparation:
-
Prepare a stock solution of the purified this compound in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of this compound and any known impurities if quantitative analysis is required.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: 40-350 amu.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST) and, if available, by comparing their retention times to those of reference standards.
-
Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, use a calibration curve.
-
Visualizations
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biotech-spain.com [biotech-spain.com]
- 6. 2-Phenoxy-1-propanol | SIELC Technologies [sielc.com]
- 7. This compound | C9H12O2 | CID 92839 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side reactions in 1-Phenoxy-2-propanol synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-phenoxy-2-propanol.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Formation of a Regioisomeric Impurity
Question: My reaction is producing a significant amount of an isomeric impurity, which I've identified as 2-phenoxy-1-propanol. How can I increase the selectivity for the desired this compound?
Answer: The formation of 2-phenoxy-1-propanol is a common side reaction governed by the regioselectivity of the phenoxide attack on the propylene oxide ring. The reaction is under kinetic versus thermodynamic control.
-
This compound is the kinetic product , formed faster by nucleophilic attack at the less sterically hindered carbon of propylene oxide.
-
2-Phenoxy-1-propanol is the thermodynamic product , which is more stable and favored at higher temperatures.
To favor the formation of the desired this compound, you should adjust the reaction conditions to favor kinetic control.
Recommendations:
-
Lower the reaction temperature: Lower temperatures significantly favor the formation of the kinetic product.
-
Catalyst choice: While traditional base catalysts like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are effective, specialized catalysts can offer higher selectivity.
| Parameter | Condition | Expected Outcome |
| Temperature | Low (e.g., 80-100°C) | Higher selectivity for this compound (kinetic product). |
| High (e.g., >140°C) | Increased formation of 2-phenoxy-1-propanol (thermodynamic product). | |
| Catalyst | Organophosphorus Catalyst | High selectivity for this compound, with purities reported to be ≥98%.[1] |
| Traditional Base (e.g., NaOH) | Effective, but may require stricter temperature control for high selectivity. |
A typical commercial-grade of propylene glycol phenyl ether contains >85% this compound and <15% of 2-phenoxy-1-propanol, indicating that the synthesis is generally optimized for the kinetic product.
Issue 2: Formation of High Molecular Weight Byproducts
Question: I am observing a significant amount of a higher boiling point impurity, which I suspect is di(propylene glycol) phenyl ether. What causes this and how can I prevent it?
Answer: The formation of di(propylene glycol) phenyl ether is a result of the initially formed this compound (or its isomer) reacting with another molecule of propylene oxide. The hydroxyl group of the product can be deprotonated to form an alkoxide, which then acts as a nucleophile.
Recommendations:
-
Molar Ratio of Reactants: Use a molar excess of phenol relative to propylene oxide. This increases the probability that propylene oxide will react with the more abundant phenoxide ions rather than the product's alkoxide. A common strategy is to maintain a phenol to propylene oxide molar ratio of 1:1.0 to 1:1.1.[1]
-
Controlled Addition of Propylene Oxide: Adding the propylene oxide slowly to the reaction mixture containing phenol and the catalyst can help maintain a high concentration of phenol relative to the product, further suppressing the side reaction.
| Parameter | Condition | Expected Outcome |
| Phenol:Propylene Oxide Molar Ratio | 1 : (1.0-1.1) | Minimizes the formation of di(propylene glycol) phenyl ether.[1] |
| < 1 : 1 | Increased formation of di(propylene glycol) phenyl ether. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common industrial method is the base-catalyzed reaction of phenol with propylene oxide.[2][3] This is a type of Williamson ether synthesis. Another method involves the reaction of phenol with 1-chloropropan-2-ol in the presence of a base.[1]
Q2: What are the most common side products in the synthesis of this compound?
A2: The two most prevalent side products are:
-
2-Phenoxy-1-propanol: A regioisomer formed from the alternative ring-opening of propylene oxide.
-
Di(propylene glycol) phenyl ether: An oligomer formed from the reaction of this compound with another molecule of propylene oxide. A commercially available sample of this compound with ≥93% purity may contain <7% of di(propylene glycol) phenyl ether as an impurity.
Q3: What types of catalysts are used for this synthesis?
A3: A variety of catalysts can be used, including:
-
Alkali-metal hydroxides: Such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Alkali-metal carbonates: Such as potassium carbonate (K2CO3).
-
Organophosphorus compounds: These have been reported to provide high selectivity.[1]
Q4: How can I purify the final product?
A4: Purification is typically achieved through distillation to remove unreacted starting materials and side products. Solvent extraction can also be employed as a purification method.[1]
Experimental Protocols
High-Selectivity Synthesis of this compound using an Organophosphorus Catalyst
This protocol is adapted from a patented high-selectivity method.[1]
Materials:
-
Phenol
-
Propylene oxide
-
Organophosphorus catalyst (e.g., a mixture of triphenylphosphine, tri-tert-butylphosphine, and tert-butyldiphenylphosphine)
-
Nitrogen gas
-
Pressure-resistant reaction kettle with a stirrer, heating mantle, and inlet for gas and liquid addition.
Procedure:
-
Reactor Setup: Charge the pressure-resistant reaction kettle with phenol and the organophosphorus catalyst. The amount of catalyst should be 1-5 per mille of the total mass of phenol and propylene oxide.
-
Inert Atmosphere: Purge the reactor with nitrogen gas three times to create an anaerobic environment.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 140°C) with stirring.
-
Propylene Oxide Addition: Slowly introduce propylene oxide into the reactor over a period of about 2 hours, maintaining the reaction temperature. The molar ratio of phenol to propylene oxide should be approximately 1:1.05.
-
Reaction: Continue the reaction with stirring for an additional 3 hours after the propylene oxide addition is complete.
-
Work-up: After the reaction is complete, cool the reactor and degas the reaction mixture to remove any unreacted propylene oxide. The crude product can then be purified by vacuum distillation.
Expected Purity: This method has been reported to yield this compound with a purity of approximately 98.9%, with minimal phenol content (around 32 ppm).[1]
Visualizations
Caption: Main and side reaction pathways in this compound synthesis.
Caption: Troubleshooting logic for common side reactions.
References
Technical Support Center: 1-Phenoxy-2-propanol Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation pathways of 1-phenoxy-2-propanol and methods for its stabilization. All information is presented in a practical question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the handling, storage, and experimental use of this compound.
Q1: I am observing a new peak in my HPLC chromatogram after storing a solution of this compound at room temperature. What could be the cause?
A1: The appearance of a new peak in your chromatogram likely indicates the degradation of this compound. Based on its chemical structure, which includes an ether linkage and a secondary alcohol, two primary degradation pathways are possible under ambient conditions:
-
Oxidative Degradation: The ether linkage is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or trace metal ions. This can lead to the formation of hydroperoxides, which can further decompose into a variety of products, including aldehydes, ketones, and organic acids.[1][2][3] One potential key degradation product from the cleavage of the ether bond is phenol , and the remaining propylene glycol fragment can be oxidized to 1-hydroxy-2-propanone or other related compounds.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. The estimated atmospheric half-life of propylene glycol phenyl ether when exposed to photochemically-produced hydroxyl radicals is about 10 hours, indicating its susceptibility to photodegradation.[1]
To identify the degradant, it is recommended to perform co-injection with synthesized standards of suspected degradation products (e.g., phenol, 1-hydroxy-2-propanone) or to use mass spectrometry (MS) for identification.
Q2: My solid this compound has developed a yellowish tint over time. Is it still usable?
A2: A change in the color of the solid material suggests potential degradation. The yellowish tint could be due to the formation of conjugated systems, which can arise from oxidation or other degradation processes. It is crucial to assess the purity of the material before use. We recommend the following steps:
-
Purity Analysis: Analyze the material using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the level of impurities.[4]
-
Re-purification: If the purity is below the required specifications for your experiment, consider recrystallization or chromatographic purification to remove the degradants.
-
Proper Storage: Ensure the material is stored under the recommended conditions (see FAQs below) to prevent further degradation.
Q3: I am performing a reaction in an acidic medium and notice a significant loss of my this compound starting material. What is likely happening?
A3: In an acidic medium, this compound is prone to acid-catalyzed hydrolysis of the ether linkage.[5][6][7] The acidic conditions facilitate the protonation of the ether oxygen, making the adjacent carbon atoms more susceptible to nucleophilic attack by water. This cleavage results in the formation of phenol and propylene glycol . The rate of this reaction can be significant, especially at elevated temperatures.
To mitigate this, consider using a non-acidic solvent system or protecting the hydroxyl group if it is not the reactive site in your desired transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The four main degradation pathways for this compound are:
-
Acid-Catalyzed Hydrolysis: Cleavage of the ether bond in the presence of acid to yield phenol and propylene glycol.
-
Oxidative Degradation: Primarily involves the formation of hydroperoxides at the ether linkage, which can then decompose into various products, including phenol, 1-hydroxy-2-propanone, and other aldehydes and ketones.[1][2][3]
-
Photodegradation: Degradation upon exposure to light, which can lead to a complex mixture of products. The vapor-phase reaction with hydroxyl radicals is a known pathway.[1]
-
Thermal Degradation: At elevated temperatures, this compound can decompose.[2] The decomposition products are dependent on the temperature and presence of oxygen but can include aldehydes, ketones, and organic acids.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from light, moisture, and atmospheric oxygen. For solutions, it is advisable to use amber vials and store them at refrigerated temperatures (2-8 °C).
Q3: How can I stabilize this compound in my formulations?
A3: To prevent oxidative degradation, the addition of an antioxidant is recommended. Butylated hydroxytoluene (BHT) is a common and effective antioxidant used to prevent peroxide formation in ethers.[3][8][9] It acts as a free radical scavenger, inhibiting the initiation of the oxidation chain reaction. The appropriate concentration of BHT will depend on the specific formulation and storage conditions and should be determined experimentally.
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable choice.[4]
The development of such a method involves subjecting the compound to forced degradation under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to generate potential degradation products. The HPLC method is then optimized to achieve adequate separation between the parent compound and all generated degradants.
Quantitative Data Summary
| Parameter | Condition | Result | Reference |
| Thermal Decomposition | Elevated temperatures | Can decompose into aldehydes, ketones, and organic acids. | [1][2] |
| Atmospheric Half-life | Reaction with photochemically-produced hydroxyl radicals | Approximately 10 hours | [1] |
| Biodegradation | Zahn-Wellens test | Readily biodegradable. | [10] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a transparent container to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period (e.g., 24 hours). A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Heat 1 mL of the stock solution in a sealed vial at 80°C for 24 hours.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolyzed samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze all samples by a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is a common starting point.[2] A typical gradient might be:
-
0-5 min: 30% Acetonitrile
-
5-20 min: 30% to 70% Acetonitrile
-
20-25 min: 70% Acetonitrile
-
25-30 min: 70% to 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance (a photodiode array detector is recommended for initial development to identify the optimal wavelength).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Stabilization of this compound against oxidation.
Caption: Workflow for a forced degradation study.
References
- 1. Thermal dissociation of ethylene glycol vinyl ether - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. This compound | C9H12O2 | CID 92839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 1-Propanol, 2-phenoxy- [webbook.nist.gov]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: HPLC Analysis of 1-Phenoxy-2-propanol
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of 1-Phenoxy-2-propanol.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to HPLC analysis?
Understanding the properties of this compound is crucial for method development and troubleshooting. It is a colorless oily liquid, classified as a glycol ether and a phenol ether.[1] Its moderate polarity and water solubility influence its behavior in reversed-phase chromatography.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| Boiling Point | 243 °C | [2] |
| log Kow (logP) | 1.50 | [3] |
| Water Solubility | 15.1 - 19.8 g/L at 20 °C | [2][3] |
| pKa | 14.43 ± 0.20 (Predicted) | [2] |
Q2: What is a typical starting method for HPLC analysis of this compound?
A reversed-phase HPLC method is commonly used for the analysis of this compound.[4] A C18 column with a mobile phase consisting of acetonitrile and water is a standard starting point.[4][5]
Table 2: Recommended Starting HPLC Method Parameters
| Parameter | Recommendation | Reference |
| Column | C18, 5 µm (e.g., 150 x 4.6 mm) | [5] |
| Mobile Phase | Acetonitrile and Water | [4][5] |
| Elution Mode | Isocratic (e.g., 50:50 ACN:Water) or Gradient | [4][5] |
| Modifier | Phosphoric acid or Formic acid (for MS compatibility) | [4] |
| Flow Rate | 1.0 mL/min | [5][6] |
| Column Temperature | 30 °C | [5] |
| Detection | UV at 270 nm | [5] |
| Injection Volume | 10-20 µL | |
| Sample Diluent | Mobile Phase | [7] |
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of this compound.
Issue 1: Peak Tailing
Q: Why is my this compound peak asymmetrical or "tailing"?
Peak tailing is a common issue where the peak's trailing edge is longer than its leading edge, often appearing when the asymmetry factor (As) is greater than 1.2.[8][9] For this compound, the primary cause is often secondary interactions between the analyte's hydroxyl group and residual silanol groups on the silica-based column packing.[8][10]
Potential Causes & Solutions:
-
Secondary Silanol Interactions: The hydroxyl group of this compound can form strong interactions with ionized residual silanol groups on the silica surface of the column, causing peak tailing.[8]
-
Solution 1: Adjust Mobile Phase pH. Operate at a lower pH (e.g., 2.5-3.0) by adding an acidic modifier like phosphoric acid or formic acid to the mobile phase.[4][6] This suppresses the ionization of the silanol groups, minimizing unwanted interactions.[6]
-
Solution 2: Use a Highly Deactivated Column. Employ a modern, high-purity silica column that is "end-capped." End-capping blocks many of the residual silanol groups, reducing their availability for secondary interactions.[8]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[10]
-
Column Bed Deformation: A void at the column inlet or a partially blocked frit can distort the peak shape.[10]
Issue 2: Retention Time Shifts or Drifting
Q: Why is the retention time of my this compound peak changing between injections or over a sequence?
Shifting retention times can compromise peak identification and quantification. This can manifest as a sudden jump or a gradual drift over time.[13]
Potential Causes & Solutions:
-
Mobile Phase Composition Change: In reversed-phase chromatography, even a small change in the organic-to-aqueous ratio can significantly alter retention times.[12]
-
Solution 1: Prepare Fresh Mobile Phase. Evaporation of the more volatile organic solvent (acetonitrile) from a pre-mixed mobile phase can occur over time, strengthening the mobile phase and decreasing retention.[13][14] Prepare fresh mobile phase daily and keep reservoirs loosely capped.[13]
-
Solution 2: Ensure Proper Mixing/Degassing. If using an online mixer, ensure it is functioning correctly. Inadequate degassing can lead to bubble formation in the pump, causing flow rate fluctuations and retention shifts.[12][15]
-
-
Temperature Fluctuations: Column temperature affects retention time, with an approximate 1-2% change per 1°C.[12][16]
-
Column Equilibration: A new column or a column that has been stored may require an extended equilibration period before retention times stabilize.[16]
-
Solution: Flush the column with the mobile phase for at least 10-20 column volumes before starting the analysis.[7]
-
-
Column Degradation: Over time, the stationary phase can degrade, especially if operating outside the recommended pH range (typically 2-8 for silica columns).[12] This usually leads to a gradual decrease in retention time.
-
Solution: Monitor column performance with a standard. If performance degrades, replace the column.
-
Issue 3: Ghost Peaks in the Chromatogram
Q: I see extra, unexpected peaks (ghost peaks) in my blank runs or alongside my analyte peak. What is their source?
Ghost peaks are spurious peaks that do not originate from the injected sample.[17] They are particularly common in gradient analysis and can arise from various sources of contamination.[18][19]
Potential Causes & Solutions:
-
Contaminated Mobile Phase: Impurities in the solvents (especially water) or additives can accumulate on the column at the start of a gradient and then elute as the organic concentration increases, forming ghost peaks.[19][20]
-
System Contamination: Contaminants can leach from tubing, seals, or vials. Carryover from a previous, more concentrated sample is also a common cause.[19]
-
Solution 1: Clean the System. Regularly flush the injector, lines, and pump with a strong solvent (like 100% acetonitrile or isopropanol).[20][21]
-
Solution 2: Run Blank Injections. Injecting a blank (pure mobile phase) can help identify carryover.[21] A proper needle wash program in the autosampler can minimize this.
-
-
Sample Diluent: If the sample diluent is stronger than the initial mobile phase, it can cause peak distortion or ghost peaks.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[7]
-
Experimental Protocol: Standard HPLC Analysis
This protocol outlines a validated method for the determination of this compound, adapted from established procedures.[5]
-
Preparation of Mobile Phase:
-
Prepare a 50:50 (v/v) mixture of HPLC-grade acetonitrile and purified water.
-
Degas the mobile phase for 15-20 minutes using an ultrasonic bath or an online degasser.
-
-
Preparation of Standard Solution:
-
Accurately weigh approximately 25 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 0.25 mg/mL.
-
Perform further dilutions as necessary to create calibration standards.
-
-
Chromatographic Conditions:
-
Set up the HPLC system according to the parameters in Table 2 .
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 20-30 minutes).
-
-
Analysis:
-
Inject 20 µL of each standard solution and the sample solution.
-
Record the chromatograms and measure the peak area for quantification.
-
-
System Suitability:
-
Perform at least five replicate injections of a standard solution.
-
The relative standard deviation (RSD) of the peak areas should be less than 2.0%.
-
The tailing factor for the this compound peak should be less than 1.5.
-
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound CAS#: 770-35-4 [m.chemicalbook.com]
- 3. This compound | C9H12O2 | CID 92839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. Istanbul University Press [iupress.istanbul.edu.tr]
- 6. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. benchchem.com [benchchem.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. tajhizshimi.com [tajhizshimi.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 17. hplc.eu [hplc.eu]
- 18. researchgate.net [researchgate.net]
- 19. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 20. uhplcs.com [uhplcs.com]
- 21. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
Optimization of reaction conditions for 1-Phenoxy-2-propanol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-phenoxy-2-propanol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and optimized reaction condition data to facilitate successful synthesis and problem-solving.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, particularly when utilizing the Williamson ether synthesis and related methods.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no this compound at all. What are the potential causes and how can I rectify this?
-
Answer: Low or no yield in the synthesis of this compound can stem from several factors. A primary consideration is the incomplete deprotonation of phenol. Ensure that the base used (e.g., sodium hydroxide, potassium carbonate) is of sufficient strength and quantity to fully convert phenol to the more nucleophilic phenoxide. The reaction is also highly sensitive to moisture; ensure all glassware is thoroughly dried and use anhydrous solvents, as water can consume the base and protonate the phenoxide. Another common issue is the deactivation of the alkyl halide (e.g., 1-chloro-2-propanol or propylene oxide). Check the purity of your starting materials and consider using fresh reagents. Reaction temperature and time are also critical; insufficient heat or reaction duration may lead to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions.
Issue 2: Presence of Significant Impurities in the Product
-
Question: My final product is contaminated with significant impurities. What are the likely side products and how can I purify my this compound?
-
Answer: A common impurity in this synthesis is the isomeric product, 2-phenoxy-1-propanol, especially when using propylene oxide as the alkylating agent due to the potential for nucleophilic attack at either carbon of the epoxide ring. To favor the formation of this compound, the reaction should be carried out under basic or neutral conditions. Another potential side product is a di(propylene glycol) phenyl ether, which can form if the hydroxyl group of the newly formed this compound attacks another molecule of propylene oxide. Unreacted starting materials, such as phenol, can also be present.
Purification can typically be achieved through distillation or solvent extraction.[1] Given the boiling point of this compound (approximately 243°C), vacuum distillation is often the preferred method to avoid decomposition at high temperatures. Solvent extraction followed by washing with a basic solution (to remove unreacted phenol) and then with brine can also be an effective purification strategy.
Issue 3: Reaction Stalls or Proceeds Very Slowly
-
Question: The reaction appears to have stalled or is proceeding much slower than expected. What can I do to improve the reaction rate?
-
Answer: A slow reaction rate is often attributed to poor solubility of the reactants or insufficient nucleophilicity of the phenoxide. The choice of solvent is crucial; polar aprotic solvents such as DMF or DMSO can enhance the reaction rate by solvating the cation of the base and leaving the phenoxide anion more available for nucleophilic attack. If using a less polar solvent, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the alkyl halide is present. Additionally, gently increasing the reaction temperature will typically increase the reaction rate, but this must be balanced against the potential for increased side product formation. Ensure that the reaction mixture is being stirred efficiently to ensure proper mixing of the reactants.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound? A1: The Williamson ether synthesis is a widely used and generally efficient method for preparing this compound. This involves the reaction of a phenoxide (typically generated in situ from phenol and a base) with a propylene-based alkylating agent such as 1-chloro-2-propanol or propylene oxide.[1]
Q2: What is the role of the catalyst in the synthesis using propylene oxide? A2: In the reaction between phenol and propylene oxide, a catalyst is often employed to facilitate the ring-opening of the epoxide. Basic catalysts (e.g., sodium hydroxide) deprotonate the phenol to form the more nucleophilic phenoxide, which then attacks the less sterically hindered carbon of the propylene oxide. Acidic catalysts can also be used, but they may lead to a different regioselectivity and potentially more side products. Solid catalysts, such as Al2O3-MgO/Fe3O4, can also be utilized to promote this reaction.[1]
Q3: How can I monitor the progress of the reaction? A3: The progress of the reaction can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots of the reaction mixture at regular intervals, you can observe the disappearance of the starting materials (phenol and the alkylating agent) and the appearance of the product spot/peak.
Q4: What are the key safety precautions to consider during this synthesis? A4: Phenol is toxic and corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Propylene oxide is a flammable and volatile substance and should also be handled with care. The bases used, such as sodium hydroxide, are caustic. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Data Presentation
The following tables summarize the impact of different reaction conditions on the yield of products structurally related to this compound, based on data from patent literature. This data can be used as a starting point for optimizing the synthesis of this compound.
Table 1: Effect of Different Bases on Product Yield [2]
| No. | Acid Binding Agent (Base) | Temperature (°C) | Solvent | Yield (%) |
| 1 | Triethylamine | 78 | Ethanol | 55 |
| 2 | NaOH | 78 | Ethanol | 82 |
| 3 | KOH | 78 | Ethanol | 85 |
| 4 | Na2CO3 | 78 | Ethanol | 41 |
| 5 | 20% aq. NaOH | 78 | Ethanol | 91 |
Table 2: Effect of Different Solvents on Product Yield [2]
| No. | Acid Binding Agent (Base) | Temperature (°C) | Solvent | Yield (%) |
| 1 | 20% aq. NaOH | 65 | Methanol | 78 |
| 2 | 20% aq. NaOH | 85 | Toluene | 95 |
| 3 | 20% aq. NaOH | 75 | Acetonitrile | 92 |
Table 3: Effect of Temperature on Product Yield [2]
| No. | Temperature (°C) | Acid Binding Agent (Base) | Solvent | Yield (%) |
| 1 | 50 | 20% aq. KOH | Toluene | 61 |
| 2 | 70 | 20% aq. KOH | Toluene | 89 |
| 3 | 90 | 20% aq. KOH | Toluene | 93 |
| 4 | 110 | 20% aq. KOH | Toluene | 90 |
Experimental Protocols
Detailed Methodology for the Williamson Ether Synthesis of this compound
This protocol is a representative procedure based on the principles of the Williamson ether synthesis.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
1-chloro-2-propanol
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Carefully add sodium hydroxide pellets (1.1 equivalents) to the solution. The mixture may warm up slightly.
-
Formation of Sodium Phenoxide: Stir the mixture at room temperature for 30 minutes to ensure the complete formation of sodium phenoxide.
-
Addition of Alkylating Agent: Slowly add 1-chloro-2-propanol (1.05 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted phenol.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude product can be further purified by vacuum distillation to yield pure this compound.
-
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Identifying and removing impurities from 1-Phenoxy-2-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 1-Phenoxy-2-propanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Commercial this compound is often a mixture of isomers and can contain byproducts from its synthesis. The most prevalent impurities include:
-
Di(propylene glycol) phenyl ether: This is a significant impurity that can be present at levels up to 7%.[1]
-
2-Phenoxy-1-propanol: This is a structural isomer of this compound. Commercial products are typically a mixture of these two isomers.[2]
-
Phenol: Residual starting material from the synthesis process.
-
Propylene oxide: Unreacted starting material.
Q2: What analytical methods are suitable for identifying and quantifying impurities in this compound?
A2: Several analytical techniques can be employed for the comprehensive analysis of this compound and its impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile impurities. It provides both retention time data for quantification and mass spectra for structural elucidation.[3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is effective for separating this compound from less volatile impurities.[5] Preparative HPLC can be used for purification.[6][7][8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for confirming the structure of the main component and identifying impurities by comparing the observed chemical shifts with those of known standards.[2][11][12][13]
Troubleshooting Guides
Identifying Impurities
Issue: Unknown peaks are observed in the GC-MS chromatogram of my this compound sample.
Possible Causes & Solutions:
-
Cause 1: Presence of Isomers. The commercial product is often a mixture of this compound and 2-Phenoxy-1-propanol.
-
Solution: Compare the retention times and mass spectra of your sample with reference standards of both isomers to confirm their presence.
-
-
Cause 2: Byproducts from Synthesis. Impurities like di(propylene glycol) phenyl ether can form during production.
-
Solution: Analyze the mass spectra of the unknown peaks. The fragmentation pattern can provide clues to the structure of the impurity. For example, the presence of a phenoxy group and repeating propylene glycol units would suggest di(propylene glycol) phenyl ether.
-
-
Cause 3: Contamination. The sample may have been contaminated during handling or storage.
-
Solution: Review your sample handling procedures. Run a blank solvent injection to rule out contamination from the GC-MS system.
-
Removing Impurities
Issue: How can I remove di(propylene glycol) phenyl ether from my this compound sample?
Recommended Method: Fractional Distillation
Fractional distillation is an effective method for separating compounds with different boiling points. This compound has a boiling point of approximately 243°C, while di(propylene glycol) phenyl ether has a higher boiling point.
Troubleshooting Fractional Distillation:
-
Problem: Poor separation efficiency.
-
Possible Cause: Insufficient column length or inadequate packing material.
-
Solution: Use a longer distillation column or a column with more efficient packing material (e.g., structured packing or a higher number of theoretical plates) to enhance separation. Maintain a slow and steady distillation rate.
-
-
Problem: Product contamination in the distillate.
-
Possible Cause: Reflux ratio is too low.
-
Solution: Increase the reflux ratio to improve the purity of the distillate. This will increase the number of vaporization-condensation cycles and enhance separation.
-
-
Problem: Foaming in the reboiler.
-
Possible Cause: Presence of contaminants or high boiling point impurities.
-
Solution: Ensure the glycol is not contaminated. If necessary, a preliminary purification step like a simple distillation or an aqueous wash might be required.[14]
-
Issue: How can I separate the this compound and 2-Phenoxy-1-propanol isomers?
Recommended Method: Preparative High-Performance Liquid Chromatography (HPLC) or Flash Chromatography
The separation of isomers, which often have very similar physical properties, can be challenging and typically requires chromatographic techniques.
Troubleshooting Preparative HPLC/Flash Chromatography:
-
Problem: Co-elution of isomers.
-
Possible Cause: The chosen stationary and mobile phases do not provide sufficient selectivity.
-
Solution:
-
Optimize the mobile phase: Experiment with different solvent systems. For normal-phase chromatography, a non-polar eluent system like a mixture of hexane and ethyl acetate is a good starting point. The polarity can be gradually increased to achieve separation. For reverse-phase HPLC, varying the ratio of water and an organic modifier like acetonitrile or methanol can improve resolution.[15][16]
-
Change the stationary phase: If optimizing the mobile phase is insufficient, consider a different type of column. For HPLC, a column with a different stationary phase chemistry (e.g., phenyl or polar-embedded) might offer the required selectivity.[16] For flash chromatography, exploring different stationary phases can also be beneficial.[15]
-
-
-
Problem: Poor peak shape (tailing or fronting).
-
Possible Cause: Column overloading or secondary interactions with the stationary phase.
-
Solution:
-
Reduce sample load: Inject a smaller amount of the sample onto the column.
-
Modify the mobile phase: Adding a small amount of a modifier, such as an acid or a base, can sometimes improve peak shape by minimizing unwanted interactions.
-
-
-
Problem: Low recovery of the purified product.
-
Possible Cause: Irreversible adsorption of the compound onto the stationary phase.
-
Solution: Ensure the chosen stationary and mobile phases are compatible with your compound. In some cases, pre-treating the column or using a different stationary phase may be necessary.
-
Data Presentation
Table 1: Analytical Methods for Impurity Detection in this compound
| Analytical Method | Principle | Typical Application |
| GC-MS | Separation based on volatility and boiling point, followed by mass-based detection and identification. | Identification and quantification of volatile and semi-volatile impurities like residual solvents and byproducts. |
| HPLC | Separation based on polarity and interaction with a stationary phase. | Quantification of the main component and separation from non-volatile impurities and isomers. |
| NMR | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Structural confirmation of the main component and identification of unknown impurities. |
Experimental Protocols
Protocol 1: Identification of Impurities by GC-MS
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.
-
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a spectral library (e.g., NIST) and with the spectra of known reference standards.
Protocol 2: Purification of this compound by Flash Chromatography
-
TLC Analysis: Develop a suitable solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for this compound should be around 0.25-0.35 for optimal separation.
-
Column Packing:
-
Select a silica gel column of an appropriate size for the amount of sample to be purified.
-
Pack the column with silica gel slurried in the initial, less polar mobile phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent.
-
Alternatively, for "dry loading," adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[17]
-
-
Elution:
-
Start with the initial non-polar mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of the more polar solvent (e.g., ethyl acetate).[18]
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Workflow for Identification and Removal of Impurities
Caption: Workflow for the identification and removal of impurities from this compound.
References
- 1. 1-苯氧基-2-丙醇 ≥93% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C9H12O2 | CID 92839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. lcms.cz [lcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 9. researchgate.net [researchgate.net]
- 10. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 11. This compound(770-35-4) 1H NMR [m.chemicalbook.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. 103 Glycol-Gas Dehydration System Questions | Kimray [kimray.com]
- 15. biotage.com [biotage.com]
- 16. benchchem.com [benchchem.com]
- 17. biotage.com [biotage.com]
- 18. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Overcoming Solubility Challenges with 1-Phenoxy-2-propanol
Welcome to the technical support center for 1-Phenoxy-2-propanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues encountered during experimental setups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this compound in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
A1: this compound (also known as propylene glycol phenyl ether) is a colorless to pale yellow liquid organic compound.[1] It is widely used as a solvent, preservative, and stabilizer in various industries, including pharmaceuticals and cosmetics.[1][2] It is characterized by its excellent solubility in alcohols and numerous organic solvents and is also soluble in water.[1]
Q2: I've seen conflicting data on the aqueous solubility of this compound. What is the correct value?
A2: There are varying figures for the aqueous solubility of this compound in literature. Values of 15.1 g/L and 198 g/L at 20°C have been reported.[3][4] Another source states a solubility of 26 g/kg (approximately 26 g/L) in water.[1] This discrepancy may be due to differences in experimental methods or the grade of the compound used. For precise experimental work, it is advisable to determine the solubility under your specific experimental conditions.
Q3: My this compound solution appears cloudy or has formed a precipitate after being added to an aqueous buffer. What should I do?
A3: Cloudiness or precipitation upon addition to an aqueous medium is a common issue with many organic compounds. This typically occurs when the final concentration of the organic solvent is insufficient to keep the compound dissolved in the now predominantly aqueous environment. To address this, consider the following:
-
Increase the concentration of your stock solution: Preparing a more concentrated stock in an organic solvent allows for the addition of a smaller volume to your aqueous medium, minimizing the disruption of the solvent environment.
-
Employ a co-solvent system: The use of a mixture of solvents can enhance solubility.
-
Gentle heating and sonication: Warming the solution or using a sonicator can help redissolve the precipitate.[2] However, ensure that your compound is stable at elevated temperatures.
-
pH adjustment: If your experimental conditions allow, modifying the pH of the aqueous buffer may improve solubility.
Q4: Can I use this compound as a co-solvent to dissolve other poorly soluble compounds?
A4: Yes, this compound is often used as a co-solvent to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs) and other poorly soluble substances.[5] Its ability to dissolve a wide range of organic compounds makes it a valuable tool in formulation development.[5]
Troubleshooting Guide
This guide provides systematic steps to address common solubility problems with this compound.
Issue 1: Difficulty Dissolving this compound in an Aqueous Medium
Symptoms:
-
The solution remains cloudy or hazy.
-
An oily layer forms on the surface or at the bottom of the container.
-
Solid particles are visible.
Troubleshooting Steps:
-
Verify Solvent Compatibility: While this compound is water-soluble, its solubility is limited. For concentrations exceeding its aqueous solubility limit, a co-solvent system is necessary.
-
Employ Mechanical Agitation:
-
Vortexing: Vigorously mix the solution for several minutes.
-
Sonication: Use a bath sonicator to provide energy for dissolution. This is particularly effective for breaking up small particles.
-
-
Apply Gentle Heat: Warm the solution in a water bath. An increase in temperature often enhances solubility. Always check the compound's stability at higher temperatures to avoid degradation.
-
Adjust the pH: The solubility of phenolic compounds can be influenced by pH.[5] For acidic compounds, increasing the pH can improve solubility, while for basic compounds, a lower pH may be beneficial.[5] Experiment with slight adjustments to your buffer's pH if your protocol allows.
Issue 2: Precipitation of this compound upon Dilution or Temperature Change
Symptoms:
-
A clear solution becomes cloudy or forms a precipitate after being diluted with an aqueous buffer.
-
Crystals form when the solution is stored at a lower temperature (e.g., 4°C).
Troubleshooting Steps:
-
Optimize the Dilution Process:
-
Add the stock solution to the aqueous buffer slowly while continuously stirring or vortexing. This helps to avoid localized high concentrations that can lead to precipitation.
-
Prepare intermediate dilutions in a solvent with intermediate polarity if making a large dilution from a non-polar organic solvent to an aqueous buffer.
-
-
Maintain Adequate Temperature: If you observe precipitation upon cooling, try to work with and store the solution at a constant, slightly elevated temperature where the compound remains soluble.
-
Increase the Co-solvent Concentration: If precipitation occurs after dilution, the final concentration of the organic co-solvent may be too low. Consider reformulating with a higher percentage of the co-solvent if your experimental system can tolerate it.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | 15.1 g/L[3][6][7][8][9] | 20 |
| Water | 198 g/L[4] | 20 |
| Water | 26 g/kg (~26 g/L)[1] | Not Specified |
| Alcohols (general) | Soluble/Miscible[1] | Not Specified |
| Acetone | Miscible[1] | Not Specified |
| Diethyl Ether | Soluble[1] | Not Specified |
| Chloroform | Soluble[1] | Not Specified |
| Glycerol | Miscible[1] | Not Specified |
Note: The significant variation in reported aqueous solubility highlights the importance of empirical determination for specific applications.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
-
Select an appropriate solvent: Based on the data table and your experimental needs, choose a solvent in which this compound is highly soluble (e.g., ethanol, DMSO).
-
Weigh the this compound: Accurately weigh the desired amount of this compound in a suitable container.
-
Add the solvent: Add the calculated volume of the organic solvent to achieve the target concentration.
-
Dissolve the compound: Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle warming can be applied if necessary, ensuring the container is properly sealed to prevent solvent evaporation.
-
Storage: Store the stock solution in a tightly sealed container at the appropriate temperature, protected from light.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer Using a Co-solvent
-
Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., ethanol or DMSO) as described in Protocol 1.
-
Determine the final desired concentration of this compound and the maximum tolerable concentration of the organic solvent in your experiment.
-
Add the aqueous buffer to a sterile tube.
-
Slowly add the required volume of the concentrated stock solution to the aqueous buffer while vortexing or stirring continuously.
-
Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, refer to the troubleshooting guide.
Visualizations
Caption: Experimental workflow for preparing solutions of this compound.
Caption: Logical relationships for troubleshooting solubility issues.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. echemi.com [echemi.com]
- 3. This compound CAS#: 770-35-4 [m.chemicalbook.com]
- 4. This compound = 93 770-35-4 [sigmaaldrich.com]
- 5. The usage of this compound CAS 770-35-4 [minglangchem.com]
- 6. Page loading... [guidechem.com]
- 7. echemi.com [echemi.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. chembk.com [chembk.com]
Preventing contamination in cell cultures when using 1-Phenoxy-2-propanol
Technical Support Center: 1-Phenoxy-2-propanol in Cell Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing this compound in cell culture applications. This resource provides essential guidance on preventing, identifying, and resolving contamination issues to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its applications in cell culture?
A1: this compound, also known as propylene glycol phenyl ether, is a glycol ether with bactericidal and preservative properties.[1][2] In a laboratory setting, it can be used as a high-boiling solvent, a fixative, and a bactericidal agent.[1][2] Its primary utility in cell culture is to prevent microbial contamination in reagents or stock solutions, although it is not a standard component of cell culture media. It is also used in cosmetics and soaps as a preservative.[2]
Q2: What are the typical signs of contamination I should look for?
A2: Even when using a preservative, it's crucial to monitor for signs of contamination, which include:
-
Turbidity or Cloudiness: A sudden change in the clarity of the culture medium.
-
pH Shift: A rapid change in the color of the medium's pH indicator (e.g., phenol red turning yellow for acidic, or purple for alkaline).
-
Visible Microorganisms: Observation of swimming or swirling particles (bacteria) or filamentous structures (fungi) under a microscope.
-
Cellular Debris: An unexplained increase in floating debris or a "grainy" appearance to the cell monolayer.
-
Changes in Cell Morphology: Alterations in the typical shape, size, or adherence of your cells.
Q3: Can this compound itself be a source of contamination?
A3: Yes, any reagent added to a cell culture can be a potential source of contamination. It is imperative to ensure that your stock solution of this compound is sterile. This can be achieved by filtering the solution through a 0.22 µm syringe filter before its initial use and before each subsequent addition to your cultures.
Q4: Is this compound toxic to mammalian cells?
A4: Yes, like most preservatives, this compound can exhibit cytotoxicity at higher concentrations. It is moderately toxic by ingestion and skin contact.[1] One study noted that an 8 mM concentration could eliminate neural activity in gastropod neurons, although this effect was reversible after washing.[3] It is critical to determine the optimal, non-toxic working concentration for your specific cell line.
Q5: How do I determine the right concentration of this compound to use?
A5: The ideal concentration is one that effectively inhibits microbial growth without affecting the viability and behavior of your cells. This is typically determined through a dose-response experiment where you test a range of concentrations. You should assess both the antimicrobial efficacy and the cytotoxicity on your specific cell line. A starting point for many preservatives is often below 0.5% (v/v), but this must be empirically determined.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Persistent Contamination Despite Use of this compound | 1. The contaminating organism is resistant to this compound. 2. The concentration of this compound is too low. 3. The initial contamination level is too high for the preservative to be effective. 4. The this compound stock is contaminated. | 1. Identify the contaminant (bacterial or fungal) and consider a different, more specific antimicrobial agent. 2. Perform a dose-response experiment to find a higher, non-toxic, effective concentration. 3. Discard the contaminated culture. Review and reinforce aseptic techniques. 4. Sterilize the stock solution by filtration or obtain a new, sterile stock. |
| Cell Death or Poor Proliferation | 1. The concentration of this compound is too high, causing cytotoxicity. 2. The preservative is interacting with other media components, creating toxic byproducts. | 1. Perform a cytotoxicity assay (e.g., MTT or Trypan Blue exclusion) to determine the IC50. Reduce the working concentration. 2. Review the composition of your media and supplements. Consider using a different preservative. |
| Precipitate Forms in Media After Adding this compound | 1. Low solubility of this compound at the used concentration. 2. Interaction with media components, leading to precipitation. | 1. This compound is soluble in water at 19.8 g/L at 20°C. Ensure your concentration does not exceed its solubility limit in your media at 37°C. 2. Prepare a more dilute stock solution and add it slowly to the media while stirring. |
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [4] |
| Molecular Weight | 152.19 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 243 °C | |
| Density | 1.064 g/mL at 20 °C | |
| Solubility in Water | 19.8 g/L at 20 °C |
Table 2: Antimicrobial Activity of a this compound Derivative (SPI009)
Note: Data for a closely related compound, 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009), which demonstrates the antimicrobial potential of this chemical class.
| Organism | Activity | Concentration | Reference |
| P. aeruginosa | Complete inhibition of biofilm growth | 68 µg/mL | [5] |
| S. aureus | Significant (6.4 ± 0.6 log) decrease in biofilm formation | 68 µg/mL | [5] |
| Various ESKAPE Pathogens | Complete eradication of 5 of 8 species tested (in combination therapy) | 34 µg/mL | [5] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
This protocol uses a standard MTT assay to measure cell viability and determine the cytotoxic concentration of this compound.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Sterile this compound (filter-sterilized)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Preparation of Dilutions: Prepare a series of dilutions of this compound in complete medium. A suggested range is from 0.01% to 1.0% (v/v). Also, prepare a "no-drug" control.
-
Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the prepared dilutions of this compound. Include wells with medium only (no cells) as a background control.
-
Incubation: Incubate the plate for a period relevant to your experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 5 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the "no-drug" control. Plot the viability against the concentration of this compound to determine the IC50 (the concentration that inhibits 50% of cell growth). Select a working concentration well below the IC50.
Protocol 2: Sterility Testing of this compound Stock Solution
Materials:
-
Your this compound stock solution
-
Tryptic Soy Broth (TSB) for bacteria detection
-
Sabouraud Dextrose Broth (SDB) for fungi detection
-
Sterile culture tubes
Methodology:
-
In a sterile environment (e.g., a biological safety cabinet), add a small aliquot (e.g., 100 µL) of your this compound stock solution to a tube containing 5 mL of TSB.
-
Add another 100 µL aliquot of your stock solution to a tube containing 5 mL of SDB.
-
Incubate the TSB tube at 37°C for 3-5 days.
-
Incubate the SDB tube at 25-30°C for 5-7 days.
-
Observe the tubes daily for any signs of turbidity (cloudiness), which would indicate microbial growth. If the broths remain clear, your stock solution is likely sterile.
Visualizations
Caption: Troubleshooting workflow for contamination in cell cultures.
References
- 1. This compound CAS#: 770-35-4 [m.chemicalbook.com]
- 2. This compound | C9H12O2 | CID 92839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling 1-Phenoxy-2-propanol to maintain purity
This technical support center provides best practices for storing and handling 1-Phenoxy-2-propanol to maintain its purity. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term purity and stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[1] The container should be tightly sealed to prevent contamination from moisture and air.[1] Storing under an inert atmosphere, such as nitrogen, is also recommended to minimize oxidation.
Q2: What type of container is recommended for storing this compound?
A2: Recommended container materials include carbon steel, stainless steel, and phenolic-lined steel drums. It is crucial to avoid storing this compound in containers made of aluminum, copper, galvanized iron, or galvanized steel, as these materials can cause degradation of the product.
Q3: What substances are incompatible with this compound?
A3: this compound is incompatible with strong acids, strong bases, and strong oxidizing agents.[2] Contact with these substances should be avoided to prevent potentially hazardous reactions and degradation of the product.
Q4: Does this compound have a defined shelf life?
A4: While this compound is a stable compound under proper storage conditions, a specific shelf life is often not provided by manufacturers without a retest date on the Certificate of Analysis.[3][4] It is recommended to monitor the purity of the substance periodically, especially if it has been stored for an extended period or if the container has been opened multiple times.
Q5: Can this compound form peroxides?
Troubleshooting Guide
Problem: I suspect my this compound is contaminated. What should I do?
-
Symptom: The liquid appears discolored (yellowish), cloudy, or contains visible particles.
-
Possible Cause: Degradation of the product due to improper storage (exposure to light, heat, or air) or reaction with the container material.
-
Solution: Do not use the product if you observe any of these changes. It is recommended to test the purity of the material using a suitable analytical method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). If significant impurities are detected, the product should be disposed of according to your institution's hazardous waste guidelines.
Problem: I am concerned about the presence of peroxides in my long-stored this compound.
-
Symptom: The material has been stored for over a year, the container has been opened multiple times, or you observe crystalline solids around the cap or in the liquid.
-
Possible Cause: Formation of unstable peroxides due to exposure to atmospheric oxygen.
-
Solution: Do not attempt to open or move a container with visible crystals , as peroxides can be shock-sensitive and explosive.[5] Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on safe disposal. For liquids without visible crystals but where peroxide formation is suspected, you can perform a qualitative or semi-quantitative peroxide test.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (ideally <15°C), avoid freezing | Minimizes degradation kinetics.[1] |
| Light | Store in the dark (amber glass or opaque containers) | Prevents photo-degradation. |
| Atmosphere | Tightly sealed container, preferably under inert gas (e.g., Nitrogen) | Minimizes oxidation and peroxide formation.[1] |
| Container Material | Carbon steel, stainless steel, phenolic-lined steel | Ensures compatibility and prevents leaching or reaction. |
Table 2: Incompatible Materials with this compound
| Incompatible Material | Potential Hazard |
| Strong Oxidizing Agents | Risk of fire and explosion. |
| Strong Acids | Can catalyze degradation reactions. |
| Strong Bases | Can catalyze degradation reactions. |
| Aluminum, Copper, Galvanized Steel | Can cause product degradation. |
Experimental Protocols
Protocol 1: Purity Determination by Gas Chromatography (GC-FID)
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column, such as a DB-WAX or equivalent, is suitable for separating this compound from potential impurities.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 240°C.
-
Final Hold: Hold at 240°C for 5 minutes.
-
-
Detector:
-
FID Temperature: 260°C
-
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., isopropanol).
-
Prepare the sample solution by diluting the this compound to be tested in the same solvent.
-
Inject the standard solution to determine the retention time and response factor of this compound.
-
Inject the sample solution.
-
Calculate the purity by comparing the peak area of this compound in the sample to the total peak area of all components in the chromatogram (area percent method) or by using the response factor from the standard (external standard method).
-
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a reverse-phase HPLC method for purity analysis.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). Phosphoric acid can be added to the aqueous phase to a final concentration of 0.1% to improve peak shape.
-
Flow Rate: 1.0 mL/minute.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution by diluting the this compound to be tested in the mobile phase.
-
Inject the standard solution to determine the retention time and response.
-
Inject the sample solution.
-
Calculate the purity by comparing the peak area of this compound in the sample to that of the standard.
-
Protocol 3: Semi-Quantitative Peroxide Test
This protocol provides a simple method to detect the presence of peroxides.
-
Materials: Potassium iodide (KI), glacial acetic acid, and the this compound sample. Commercially available peroxide test strips are also a convenient option.
-
Procedure using KI:
-
In a clean, dry test tube, add 1 mL of the this compound sample.
-
Add 1 mL of glacial acetic acid.
-
Add a few crystals of potassium iodide.
-
Shake the mixture.
-
A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
-
-
Procedure using Test Strips: Follow the manufacturer's instructions. Typically, this involves dipping the test strip into the sample and comparing the resulting color to a chart to estimate the peroxide concentration.
Visualizations
Caption: Troubleshooting workflow for suspected contamination.
Caption: Potential degradation pathway of this compound.
References
Validation & Comparative
A Comparative Guide to HPLC and Alternative Methods for 1-Phenoxy-2-propanol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 1-Phenoxy-2-propanol with alternative analytical techniques. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific analytical needs, with a focus on method validation parameters as per industry standards.
Introduction to this compound Analysis
This compound is a glycol ether widely used as a preservative in cosmetics, pharmaceuticals, and various industrial applications. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and safety assessment. High-Performance Liquid Chromatography (HPLC) is a predominant technique for this purpose; however, other methods like Gas Chromatography (GC) also offer viable alternatives. This guide presents a detailed comparison of these methods, supported by experimental data from published studies.
Quantitative Data Summary
The performance of different analytical methods can be effectively evaluated by comparing their validation parameters. The following tables summarize the key quantitative data for HPLC and a representative Gas Chromatography-Flame Ionization Detection (GC-FID) method.
Table 1: HPLC Method Validation Data for this compound
| Validation Parameter | HPLC Method 1 (Reversed-Phase) |
| Linearity Range | Data not explicitly available |
| Correlation Coefficient (r²) | Confirmed to be linear |
| Accuracy (% Recovery) | Data not explicitly available |
| Precision (RSD%) | Repeatability: <4% |
| Reproducibility: <7% | |
| Limit of Detection (LOD) | Data not explicitly available |
| Limit of Quantification (LOQ) | Data not explicitly available |
Note: The data for HPLC Method 1 is based on a validation study for the analysis of this compound in cosmetic products. While the study confirms linearity and provides precision data, the exact values for linearity range, correlation coefficient, accuracy, LOD, and LOQ were not detailed in the available literature.
Table 2: Alternative Method Validation Data - Gas Chromatography (GC)
| Validation Parameter | GC-FID Method (for 2-propanol) |
| Linearity Range | 2.8 - 110.7 µg/mL |
| Correlation Coefficient (r²) | 0.99981 |
| Accuracy (% Recovery) | 90.2% - 93.7% |
| Precision (RSD%) | 0.12% (for retention time) |
| Limit of Detection (LOD) | 1.1 µg/mL |
| Limit of Quantification (LOQ) | 2.8 µg/mL |
Note: The data presented for the GC-FID method is for the analysis of 2-propanol and serves as a representative example of the performance of a validated GC method. This data is provided to illustrate the typical validation parameters achievable with this technique.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline the experimental protocols for the referenced HPLC and GC-FID methods.
HPLC Method for this compound
This method is suitable for the quantification of this compound in cosmetic formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase. Phosphoric acid can be added to adjust the pH. For Mass Spectrometry (MS) compatible methods, formic acid is used instead of phosphoric acid.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength of 268 nm.
-
Sample Preparation: Samples are typically diluted with a suitable solvent, such as methanol, and filtered through a 0.45 µm filter before injection.
Gas Chromatography (GC-FID) Method
This method is presented as a representative example for the analysis of a related small alcohol and can be adapted for this compound.
-
Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-FFAP capillary column (30 m x 0.320 mm, 1.0 µm film thickness).
-
Carrier Gas: Helium at a flow rate of 4.9 mL/min.
-
Injector Temperature: 200°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: An initial temperature of 40°C, held for 2 minutes, then ramped to 220°C at a rate of 20°C/min, and held for 5 minutes.
-
Injection Volume: 1 µL (splitless injection).
-
Sample Preparation: Samples are diluted in a suitable solvent, such as water.
Methodology and Workflow Visualization
Visualizing the experimental and logical workflows can aid in understanding the analytical processes. The following diagrams were created using the DOT language.
Caption: Workflow for HPLC Method Validation.
Caption: Logical Comparison of HPLC and GC Methods.
Conclusion
Both HPLC and GC are powerful techniques for the quantification of this compound. The choice between the methods depends on several factors including the sample matrix, the required sensitivity, and the availability of instrumentation.
-
HPLC is a versatile and robust method, particularly for routine quality control of cosmetic and pharmaceutical formulations. It offers high precision and can be readily automated. The main limitation from the reviewed literature is the lack of a comprehensive public dataset of all validation parameters in a single report.
-
GC-FID is a highly sensitive and specific method, especially suitable for the analysis of volatile and semi-volatile compounds. The representative data for a related analyte suggests that a validated GC method for this compound would likely provide excellent linearity, accuracy, and low detection limits. The primary consideration for GC is the need for the analyte to be volatile or to be derivatized to a volatile form.
For researchers and drug development professionals, the selection of an analytical method should be based on a thorough evaluation of the specific requirements of their study. The information and data presented in this guide provide a solid foundation for making an informed decision. It is always recommended to perform a full method validation in the target matrix to ensure the reliability of the obtained results.
References
A Comparative Analysis of Preservative Efficacy: 1-Phenoxy-2-propanol Versus Parabens
For Researchers, Scientists, and Drug Development Professionals
In the formulation of pharmaceuticals and cosmetics, the choice of a preservative system is critical to ensure product safety and stability. This guide provides an objective comparison of the preservative efficacy of 1-Phenoxy-2-propanol against the widely used parabens. This analysis is supported by a review of available experimental data on their antimicrobial activity and mechanisms of action.
Executive Summary
This compound, a glycol ether, and parabens, which are esters of p-hydroxybenzoic acid, are both effective antimicrobial preservatives. This compound is often used in combination with other preservatives to achieve broad-spectrum protection.[1] Parabens, with their long history of use, offer a range of options (methyl, ethyl, propyl, butylparaben) where antimicrobial activity generally increases with the length of the alkyl chain.[2][3] Propylparaben, for instance, is often more effective against many microorganisms, particularly fungi and molds, compared to methylparaben.[2][3] Conversely, methylparaben can be more effective against certain Gram-negative bacteria.[4] The selection between these preservatives, or their combination, depends on the specific requirements of the formulation, including the target microorganisms and the product's chemical properties.
Data Presentation: Comparative Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and various parabens against common microorganisms. It is important to note that this data is compiled from multiple sources, and direct comparison should be made with caution due to potential variations in experimental methodologies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Concentration (%) | Efficacy |
| A. brasiliensis | < 1.0 | Effective |
| P. aeruginosa | < 1.0 | Effective |
Data compiled from a study screening various preservatives. The exact MIC is not specified beyond being less than or equal to 1.0 wt%.[5]
Table 2: Minimum Inhibitory Concentration (MIC) of Various Parabens
| Microorganism | Methylparaben (%) | Propylparaben (%) | Butylparaben (%) |
| Staphylococcus aureus | >0.05 | - | - |
| Escherichia coli | - | - | - |
| Pseudomonas aeruginosa | 0.8 | - | - |
| Candida albicans | 0.05 | - | - |
| Aspergillus brasiliensis | 0.1 | - | - |
Data for methylparaben compiled from various sources.[6] The efficacy of parabens generally increases with the length of the alkyl chain, with butylparaben being the most potent.[7] A study on a baby shampoo formulation found that a combination of 0.1% isothiazolinone and 0.1% of a paraben-containing preservative (Sepicide HB) was effective in inhibiting microbial growth.[8]
Table 3: Preservative Challenge Test Results (Log Reduction) for Parabens
| Microorganism | Preservative System | Day 7 | Day 14 | Day 28 |
| Various | 0.2% Methylparaben | Remarkable log reduction | Continued decline | Continued decline |
| Various | 0.2% Methylparaben + 0.02% Propylparaben | Remarkable log reduction | Continued decline | Continued decline |
Results from a study on kaolin suspension, indicating significant antimicrobial activity.[9] Note: "Remarkable log reduction" was the terminology used in the source; specific numerical values were not provided.
Experimental Protocols
The evaluation of preservative efficacy is typically conducted using standardized challenge tests, such as the USP <51> Antimicrobial Effectiveness Test or the European Pharmacopoeia (Ph. Eur.) 5.1.3 Efficacy of Antimicrobial Preservation.
USP <51> Antimicrobial Effectiveness Test
This test evaluates the effectiveness of a preservative system by challenging the product with a specified number of microorganisms.
1. Preparation of Inoculum:
-
Standardized cultures of Candida albicans (ATCC 10231), Aspergillus brasiliensis (ATCC 16404), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), and Staphylococcus aureus (ATCC 6538) are used.
-
The microorganisms are harvested and suspended in sterile saline to achieve a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.
2. Inoculation of Product:
-
The product is inoculated with one of the test microorganisms to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.
-
The volume of the inoculum should not exceed 1% of the total volume of the product.
-
Separate containers are used for each microorganism.
3. Incubation and Sampling:
-
The inoculated product is incubated at 20-25°C.
-
Samples are withdrawn at specified intervals (typically 7, 14, and 28 days).
4. Enumeration:
-
The number of viable microorganisms in the samples is determined by plate count.
-
Any residual antimicrobial activity from the preservative is neutralized to allow for accurate counting.
5. Acceptance Criteria:
-
The log reduction in the number of viable microorganisms from the initial inoculum is calculated. The criteria for passing vary depending on the product category. For example, for certain products, bacteria must show at least a 1.0 log reduction by day 7, at least a 3.0 log reduction by day 14, and no increase from day 14 to day 28. For yeast and molds, there should be no increase from the initial count at 7, 14, and 28 days.
European Pharmacopoeia (Ph. Eur.) 5.1.3 Efficacy of Antimicrobial Preservation
The Ph. Eur. challenge test is similar in principle to the USP <51> test but has some differences in the acceptance criteria, which are generally more stringent.
1. Inoculum Preparation and Inoculation: The initial steps are broadly similar to the USP <51> method, with the product being challenged with a high concentration of specified microorganisms.
2. Incubation and Sampling: Samples are withdrawn at defined intervals, which may include earlier time points such as 6 and 24 hours, in addition to 7, 14, and 28 days.
3. Acceptance Criteria (Criteria A - most stringent):
-
Bacteria: A log reduction of at least 2 after 6 hours, at least 3 after 24 hours, and no recovery after 28 days.
-
Fungi: A log reduction of at least 2 after 7 days, and no increase thereafter.
Mandatory Visualization
Mechanism of Action of this compound
This compound primarily exerts its antimicrobial effect by disrupting the microbial cell membrane. Its hydrophobic nature allows it to integrate into the lipid bilayer, leading to increased permeability and leakage of essential cellular components.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Propylparaben & Methylparaben in Product Preservation [elchemy.com]
- 5. Antimicrobial, Preservative, and Hazard Assessments from Eight Chemical Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Parabens alter the surface characteristics and antibiotic susceptibility of drinking water bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative analysis of the anesthetic effects of 1-Phenoxy-2-propanol and magnesium chloride on gastropods
A Guide for Researchers and Drug Development Professionals
The selection of an appropriate anesthetic is a critical step in experimental protocols involving gastropods, ensuring both ethical treatment and the integrity of physiological data. This guide provides a comparative analysis of two commonly used anesthetic agents: 1-Phenoxy-2-propanol (PP) and magnesium chloride (MgCl₂). The information presented is intended to assist researchers in making informed decisions based on the specific requirements of their studies.
Comparative Performance Analysis
The efficacy of an anesthetic is determined by several key factors, including the speed of induction, the duration of the anesthetic state, the recovery time, and the survival rate of the animals post-procedure. The following table summarizes the available quantitative data for this compound and magnesium chloride in various gastropod species.
| Parameter | This compound (PP) | Magnesium Chloride (MgCl₂) | Species | Reference |
| Concentration | 8 mM | 4% | Hermissenda crassicornis, Littoraria angulifera | [1],[2] |
| 0.125% | 7% | Lymnaea stagnalis, Littoraria angulifera | [3],[2] | |
| 10% | Littoraria angulifera | [2] | ||
| Induction Time | ~30 minutes (neural activity reduction) | 2 hours (20% anesthetized) | Hermissenda crassicornis, Littoraria angulifera | [1],[2] |
| 1-2 hours (full anesthesia) | 2 hours (95% anesthetized) | General gastropods, Littoraria angulifera | [3],[2] | |
| 1 hour (100% anesthetized) | Littoraria angulifera | [2] | ||
| Recovery Time | ~45 minutes (neural activity) | 30 minutes | Hermissenda crassicornis, Littoraria angulifera | [1],[2] |
| Full behavioral recovery | Full recovery | Tritonia diomedea, Littoraria angulifera | [4],[2] | |
| Mortality Rate | Low toxicity, increased survival post-surgery | No mortality observed over 15 days | Tritonia diomedea, Littoraria angulifera | [4],[2] |
| Mechanism of Action | Eliminates action potentials | Blocks calcium channels, muscle relaxant | General, Bivalves | [1],[5],[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on published studies and provide a framework for the application of each anesthetic.
This compound (PP) Anesthesia Protocol
This protocol is adapted from studies on Hermissenda crassicornis and Lymnaea stagnalis.[1][3]
-
Preparation of Anesthetic Solution: Prepare an 8 mM solution of this compound in the appropriate saline solution for the gastropod species (e.g., artificial seawater or Lymnaea saline). For a 0.125% solution, dissolve 125 µL of this compound in 100 mL of saline.[3] Ensure the solution is well-mixed.
-
Induction: Place the gastropod in a bath containing the PP solution. The volume of the bath should be sufficient to fully immerse the animal.
-
Monitoring Anesthesia: The depth of anesthesia can be assessed by observing the reduction and eventual cessation of behavioral activity and muscular contractions.[1] For neurophysiological studies, the elimination of action potentials can be monitored through intracellular recordings. A minimal retraction response to manual stimulation of the tentacles and foot can also be used to determine the duration of anesthesia.[3]
-
Experimental Procedure: Once the desired level of anesthesia is achieved, the experimental procedure (e.g., dissection, surgery, tissue fixation) can be performed.
-
Recovery: After the procedure, transfer the animal to a recovery tank with fresh, aerated saline. Monitor for the return of normal behavioral and physiological functions. Full behavioral recovery is expected.[4]
Magnesium Chloride (MgCl₂) Anesthesia Protocol
This protocol is based on a study conducted on Littoraria angulifera.[2]
-
Preparation of Anesthetic Solution: Prepare a 10% (w/v) solution of magnesium chloride in distilled water. Lower concentrations of 4% and 7% can also be used, but result in longer induction times and a lower percentage of anesthetized animals.[2]
-
Induction: Immerse the gastropods in the MgCl₂ solution. Observations for the level of anesthesia should be made periodically (e.g., every 30 minutes).[2]
-
Monitoring Anesthesia: Anesthesia is assessed based on the relaxation of the soft parts, the opening of the operculum, and the absence of a response to mechanical stimuli.[2]
-
Experimental Procedure: Once the animal is fully anesthetized, the intended procedure can be carried out.
-
Recovery: Transfer the gastropod to a container with fresh seawater for recovery. The recovery period is typically around 30 minutes.[2]
-
Post-Procedure Observation: It is recommended to observe the animals for an extended period (e.g., 15 days) to assess long-term survival and any behavioral side effects.[2]
Visualizing Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the proposed signaling pathway for each anesthetic and a general experimental workflow.
General experimental workflow for gastropod anesthesia.
Proposed anesthetic mechanisms of action.
Conclusion
Both this compound and magnesium chloride are effective anesthetics for gastropods, but they exhibit different characteristics that make them suitable for different applications.
This compound appears to be a potent anesthetic that directly affects neural activity, leading to a rapid reduction in action potentials.[1] It has been shown to have low toxicity and promotes higher survival rates after surgical procedures.[4] Its biodegradability is an additional advantage.[4]
Magnesium chloride acts primarily as a muscle relaxant by blocking calcium channels, which is effective for procedures requiring the animal to be in a relaxed state.[5][6] While induction times can be longer compared to the neural effects of PP, it is a reliable and cost-effective option that has been shown to have no long-term effects on survival or behavior at effective concentrations.[2]
The choice between these two agents will depend on the specific needs of the experiment. For neurophysiological studies where rapid and complete cessation of neural activity is paramount, this compound may be the preferred choice. For procedures requiring muscle relaxation and where a longer induction time is acceptable, magnesium chloride presents a viable and well-documented alternative. Researchers are encouraged to conduct pilot studies to determine the optimal anesthetic concentration and exposure time for their specific gastropod species and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a useful anaesthetic for gastropods used in neurophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Cross-validation of analytical methods for 1-Phenoxy-2-propanol
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Phenoxy-2-propanol
This guide provides a comprehensive comparison of the primary analytical methods for the quantification of this compound, a compound widely used as a preservative, solvent, and stabilizer in various industries. The objective is to offer a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) based on their performance characteristics, supported by available experimental data and established analytical principles. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for this compound.
Introduction to Analytical Method Validation
The validation of analytical methods is a critical process in quality control and drug development, ensuring that a specific method will consistently produce results that accurately reflect the quality characteristics of the analyte. Cross-validation, the process of comparing the results from two or more different analytical methods, provides a higher degree of assurance in the accuracy and reliability of the data. This guide focuses on the cross-validation of HPLC and GC methods for the analysis of this compound.
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method for this compound depends on various factors, including the sample matrix, required sensitivity, and the desired throughput. The following table summarizes the typical performance characteristics of HPLC and GC for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Stationary Phase | C18 or other reversed-phase columns.[1] | Fused silica capillary columns with a variety of stationary phases (e.g., Supelco CO Wax).[2] |
| Typical Mobile Phase | Acetonitrile and water with an acid modifier like phosphoric acid or formic acid.[1] | Inert carrier gas such as Helium.[2] |
| Detection | UV-Vis Detector (e.g., 254 nm). | Flame Ionization Detector (FID) or Mass Spectrometry (MS). |
| Linearity (r²) | Typically ≥ 0.999. | Typically ≥ 0.999. |
| Accuracy (% Recovery) | Typically 98-102%. | Typically 98-102%. |
| Precision (RSD) | Repeatability < 4%, Reproducibility < 7% (as reported for a similar cosmetic matrix). | Generally < 5%. |
| Limit of Detection (LOD) | Dependent on detector and sample matrix. | Generally lower than HPLC for volatile compounds. |
| Sample Preparation | Simple dissolution in the mobile phase. | May require derivatization for less volatile compounds, but this compound is amenable to direct injection. |
| Analysis Time | Can be optimized for fast analysis with UPLC systems.[1] | Typically longer run times due to temperature programming.[2] |
Experimental Protocols
To ensure consistency and comparability of results during a cross-validation study, detailed and standardized experimental protocols are essential.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in various sample matrices.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: Newcrom R1 HPLC column or equivalent C18 reversed-phase column.[1]
-
Mobile Phase: A mixture of acetonitrile and water, with a small percentage of phosphoric acid (for non-MS applications) or formic acid (for MS-compatible applications).[1]
-
Flow Rate: 1.0 mL/min (typical).
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm filter before injection.
-
Gas Chromatography (GC-FID) Method
This method provides an alternative for the analysis of this compound, particularly for assessing purity and volatile impurities.
-
Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Supelco CO Wax capillary column (60 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent.[2]
-
Carrier Gas: Helium at a constant flow rate.[2]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 40 °C (hold for 5 minutes), ramp at 4 °C/min to 75 °C, then ramp at 5 °C/min to 250 °C (hold for 10 minutes).[2]
-
Injection Mode: Split.
-
Injection Volume: 1 µL.
-
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of a suitable solvent (e.g., methanol or isopropanol).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the solvent to achieve a concentration within the calibration range.
-
Mandatory Visualization
The following diagrams illustrate the workflow for the cross-validation of analytical methods and the logical relationship between the key validation parameters.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Key parameters for analytical method validation.
Conclusion
Both HPLC and GC are suitable methods for the analysis of this compound. HPLC is often preferred for routine quality control in liquid formulations due to its simplicity in sample preparation and potential for high throughput. GC, on the other hand, offers excellent resolution for volatile compounds and can be a powerful tool for purity testing and identifying volatile impurities.
A comprehensive cross-validation strategy, employing both HPLC and GC, is highly recommended to ensure the accuracy and reliability of quantification data for this compound. The concordance of results between these two orthogonal techniques provides a high degree of confidence in the analytical data, which is essential for regulatory submissions and ensuring product quality.
References
A Comparative Guide to the Synthesis of 1-Phenoxy-2-propanol: Performance, Protocols, and Pathways
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. 1-Phenoxy-2-propanol, a versatile solvent and key building block in the pharmaceutical and cosmetic industries, can be synthesized through various routes. This guide provides an objective comparison of the two primary methods: the direct reaction of propylene oxide with phenol and the Williamson ether synthesis, supported by available experimental data and detailed protocols.
At a Glance: Performance Comparison
Two principal routes for the synthesis of this compound are prevalent in chemical manufacturing: the catalytic addition of phenol to propylene oxide and the Williamson ether synthesis. The choice between these methods often depends on factors such as desired purity, reaction conditions, and cost-effectiveness.
| Performance Metric | Propylene Oxide Route | Williamson Ether Synthesis |
| Typical Yield | High (specific data not available) | 50-95% (general lab synthesis)[1] |
| Purity | High purity achievable | High purity achievable |
| Reaction Conditions | Requires a catalyst (e.g., Al2O3-MgO/Fe3O4)[2][3] | Requires a strong base (e.g., NaOH, KOH)[2] |
| Key Reactants | Phenol, Propylene Oxide[2][3] | Phenol, Propylene Halide (e.g., 1-chloro-2-propanol)[2] |
| Byproducts | Isomeric impurities can be a concern[4] | Salts (e.g., NaCl) |
Synthesis Route 1: Reaction of Propylene Oxide with Phenol
This method involves the direct ring-opening reaction of propylene oxide with phenol. The reaction is typically catalyzed to enhance efficiency and selectivity.
Reaction Pathway
The synthesis proceeds via the nucleophilic attack of the phenoxide ion on one of the carbon atoms of the epoxide ring of propylene oxide. The use of a catalyst is crucial to facilitate this reaction under controlled conditions.[2][3]
Experimental Protocol
While specific industrial protocols are proprietary, a general laboratory procedure can be outlined as follows:
-
Catalyst Preparation: An Al2O3-MgO/Fe3O4 catalyst is prepared and activated.[2][3]
-
Reaction Setup: A reaction vessel is charged with phenol and the catalyst.
-
Reactant Addition: Propylene oxide is slowly added to the mixture under controlled temperature and pressure.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the conversion of reactants.
-
Purification: Upon completion, the catalyst is filtered off. The crude product is then purified by distillation to remove unreacted starting materials and any byproducts.[2]
Performance Characteristics
This route is often favored for its atom economy, as it directly combines the two main reactants. However, the regioselectivity of the epoxide ring-opening can be a challenge, potentially leading to the formation of the isomeric byproduct, 2-phenoxy-1-propanol. The choice of catalyst and reaction conditions plays a critical role in maximizing the yield of the desired this compound isomer.
Synthesis Route 2: Williamson Ether Synthesis
A classic and versatile method for preparing ethers, the Williamson synthesis, in this case, involves the reaction of a phenoxide salt with a suitable propylene-based alkylating agent.[2]
Reaction Pathway
This synthesis is a bimolecular nucleophilic substitution (SN2) reaction. Phenol is first deprotonated by a strong base to form the highly nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of a propylene halide, displacing the halide and forming the ether linkage.
Experimental Protocol
A typical laboratory procedure for the Williamson ether synthesis of this compound is as follows:
-
Phenoxide Formation: Phenol is dissolved in a suitable solvent, and a strong base, such as sodium hydroxide or potassium hydroxide, is added to form the sodium or potassium phenoxide salt.[2]
-
Alkylation: 1-chloro-2-propanol is then added to the reaction mixture. The mixture is heated to allow the SN2 reaction to proceed.
-
Reaction Monitoring: The progress of the reaction can be followed using thin-layer chromatography (TLC) or GC.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the salt byproduct is removed by filtration or washing with water. The organic product is then extracted and purified, typically by distillation.
Performance Characteristics
The Williamson ether synthesis is a reliable and well-understood method. The yield can be quite high, often in the range of 50-95% for laboratory-scale syntheses.[1] A key advantage is the high regioselectivity, as the ether linkage is formed at a defined position. However, the overall atom economy is lower than the propylene oxide route due to the formation of a salt byproduct. The choice of a primary alkyl halide is crucial to avoid competing elimination reactions.[5]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and analysis of this compound.
Conclusion
Both the reaction of propylene oxide with phenol and the Williamson ether synthesis are viable methods for producing this compound. The propylene oxide route offers better atom economy but may present challenges in controlling regioselectivity. The Williamson ether synthesis, while generating a salt byproduct, provides high regioselectivity and is a robust and well-established method. The selection of the optimal synthesis route will depend on the specific requirements of the application, including purity standards, cost considerations, and the scale of production. Further research into catalyst development for the propylene oxide route may enhance its selectivity and make it an even more attractive option in the future.
References
A Comparative Analysis of In Vitro Skin Permeation: 1-Phenoxy-2-propanol Versus Other Common Preservatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro skin permeation of 1-Phenoxy-2-propanol against other widely used preservatives in the cosmetic and pharmaceutical industries. The information presented is based on available experimental data to assist in the selection and risk assessment of these ingredients in topical formulations.
Executive Summary
Understanding the skin permeation profile of preservatives is crucial for evaluating their safety and efficacy. Excessive penetration can lead to systemic exposure and potential toxicity, while insufficient penetration might compromise the preservative's function within the formulation and on the skin's surface. This guide synthesizes in vitro data for this compound and other common preservatives, such as parabens, to facilitate a comparative assessment.
Comparative Permeation Data
The following table summarizes key in vitro skin permeation parameters for this compound and select parabens. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, this data is compiled from different sources and should be interpreted with consideration of the varying methodologies.
| Preservative | Formulation | Permeation Rate (Flux) | Lag Time (h) | Total Permeation/Absorption (%) | Skin Model | Source(s) |
| This compound | Shampoo | 9.2 ± 6.0 µg/cm²/hr | 4.7 ± 3.1 | 50.0 ± 6.0 (24h) | Rat Skin | [1][2] |
| Cream | 7.4 ± 4.9 µg/cm²/hr | 6.0 ± 2.8 | 33.0 ± 3.2 (24h) | Rat Skin | [1][2] | |
| Methylparaben (MP) | Cream | Not explicitly stated | Not explicitly stated | Up to 60 (8h) | Rabbit Ear Skin | [3] |
| Ethylparaben (EP) | Cream | Not explicitly stated | Not explicitly stated | Up to 40 (8h) | Rabbit Ear Skin | [3] |
| Propylparaben (PP) | Cream | Not explicitly stated | Not explicitly stated | Up to 20 (8h) | Rabbit Ear Skin | [3] |
Key Observations:
-
This compound demonstrates significant skin permeation from both shampoo and cream bases, with higher absorption observed from the shampoo formulation.[1][2]
-
The permeation of parabens appears to be inversely related to their molecular weight and lipophilicity, with the smaller, more water-soluble methylparaben showing the highest penetration.[3]
-
The difference in experimental duration (24h for this compound vs. 8h for parabens) and skin models (rat vs. rabbit ear) highlights the challenge of direct comparison.
Experimental Protocols: In Vitro Skin Permeation Study
The data presented in this guide is primarily derived from in vitro studies utilizing Franz diffusion cells. This methodology is a standard approach for assessing the percutaneous absorption of cosmetic and pharmaceutical ingredients.[4][5][6]
Objective: To quantify the rate and extent of a preservative's permeation through a skin membrane.
Apparatus:
-
Magnetic stirrers[8]
-
High-Performance Liquid Chromatography (HPLC) system for sample analysis[2][10]
Methodology:
-
Skin Membrane Preparation:
-
Excised skin (human or animal, e.g., rat, pig) is used.[5][11] The skin is often dermatomed to a specific thickness to ensure consistency.
-
The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[4]
-
-
Receptor Fluid:
-
The receptor chamber is filled with a suitable receptor fluid, such as phosphate-buffered saline (PBS), to mimic physiological conditions.[9] The fluid is degassed to prevent bubble formation.[9]
-
The receptor fluid is continuously stirred and maintained at a physiological temperature (typically 32°C or 37°C) to simulate blood circulation.[8][9]
-
-
Application of Test Substance:
-
Sampling:
-
Quantification:
-
Mass Balance:
-
At the end of the experiment, the amount of preservative remaining on the skin surface, within the stratum corneum (often removed by tape stripping), and in the epidermis/dermis is quantified to perform a mass balance analysis.[2]
-
Experimental Workflow Diagram
Caption: Workflow of a typical in vitro skin permeation study.
Factors Influencing Skin Permeation of Preservatives
The permeation of a preservative through the skin is a complex process influenced by several factors:
-
Physicochemical Properties of the Preservative:
-
Molecular Weight: Generally, smaller molecules permeate the skin more readily.[1]
-
Lipophilicity (Log P): A balance between lipophilicity and hydrophilicity is optimal for skin penetration. Highly lipophilic substances may remain in the stratum corneum, while highly hydrophilic substances may not partition effectively into the lipid-rich intercellular matrix.[1]
-
Solubility: The solubility of the preservative in the vehicle and the skin is a key determinant of its permeation potential.
-
-
Formulation Characteristics:
-
Vehicle/Base: The composition of the cosmetic or pharmaceutical base can significantly impact preservative permeation. For instance, the study on this compound showed higher permeation from a shampoo base compared to a cream base.[1][2]
-
Penetration Enhancers: The presence of other ingredients that can act as penetration enhancers (e.g., glycols, alcohols) can increase the skin absorption of preservatives.[3]
-
-
Skin Condition: The integrity of the skin barrier plays a crucial role. Damaged or diseased skin will generally exhibit higher permeability.
Conclusion
For researchers and formulators, the selection of a preservative should be based on a comprehensive evaluation of its physicochemical properties, its interaction with the formulation matrix, and its intended use. The experimental protocols and data presented in this guide offer a foundational understanding to support these critical decisions in product development and safety assessment. Further head-to-head in vitro permeation studies under standardized conditions are warranted to provide a more definitive comparative analysis.
References
- 1. ovid.com [ovid.com]
- 2. Percutaneous permeability of this compound, a preservative in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. google.com [google.com]
- 5. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aurigaresearch.com [aurigaresearch.com]
- 8. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 9. alterlab.co.id [alterlab.co.id]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. fda.gov [fda.gov]
A comparative study of the solvent properties of 1-Phenoxy-2-propanol and phenoxyethanol
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and cosmetic formulations, the choice of solvent is paramount to product efficacy, stability, and safety. Among the glycol ethers, 1-Phenoxy-2-propanol and phenoxyethanol are two widely utilized compounds, often employed for their excellent solvent capabilities and preservative properties. This guide provides an objective comparison of their solvent properties, supported by key physical and chemical data, to aid researchers and formulation scientists in selecting the optimal solvent for their specific application.
Executive Summary
Both this compound and phenoxyethanol are versatile solvents capable of dissolving a range of active pharmaceutical ingredients (APIs) and other formulation components.[1][2] Phenoxyethanol is a well-established preservative and solvent, particularly in cosmetic and pharmaceutical applications.[2][3] this compound, while also used as a preservative, is highlighted for its strong solvency for resins, dyes, and inks, and as a coalescing agent in coatings.[3][4] Structurally similar, their subtle differences in the alkyl chain attached to the ether linkage can influence their physical properties and, consequently, their performance in various formulations.
Comparative Data of Solvent Properties
The following table summarizes the key physical and chemical properties of this compound and phenoxyethanol, crucial for evaluating their performance as solvents.
| Property | This compound | Phenoxyethanol |
| Molecular Formula | C₉H₁₂O₂ | C₈H₁₀O₂ |
| Molecular Weight | 152.19 g/mol | 138.17 g/mol |
| Appearance | Colorless to pale yellow liquid[5] | Colorless oily liquid[6] |
| Boiling Point | 242.7 °C[5] | 247 °C[6] |
| Melting Point | 11 °C | -2 °C[6] |
| Density | 1.064 g/mL at 20 °C | 1.102 g/cm³[6] |
| Water Solubility | 15.1 g/L at 20 °C | 26 g/kg[6] |
| Flash Point | 113 °C (closed cup) | 121 °C |
| Viscosity | 34 cP at 20 °C | Not readily available |
Applications in Drug Development and Research
Both solvents find application in pharmaceutical formulations, particularly for topical and parenteral preparations, due to their ability to dissolve poorly water-soluble drugs.[1][7][8]
This compound is recognized for its utility as a solvent for active ingredients in pharmaceutical formulations, enhancing their dissolution and stability.[5] Its applications extend to being an intermediate in the synthesis of pharmaceuticals and as a solvent in coatings for tablets.[1][9]
Phenoxyethanol is widely used as a preservative in vaccines and topical medications to prevent microbial contamination.[2][3] Its solvent properties are leveraged to dissolve and stabilize active ingredients and fragrances in a variety of pharmaceutical and cosmetic products.[3]
Preservative Efficacy
While both compounds exhibit antimicrobial properties, phenoxyethanol is more extensively documented and utilized as a primary preservative in pharmaceutical and cosmetic formulations.[3][10] It is effective against a broad spectrum of bacteria and yeast.[11] this compound also possesses antimicrobial properties and is used as a preservative, often in combination with other agents.[9] A direct comparative study of their preservative efficacy under identical conditions was not identified in the reviewed literature.
Experimental Workflows and Logical Relationships
To provide a framework for the evaluation of these solvents, the following diagrams illustrate standardized experimental workflows for determining key solvent properties.
Caption: Workflow for Determining Water Solubility (OECD 105).
Caption: Workflow for Measuring Viscosity (OECD 114).
Detailed Experimental Protocols
For researchers intending to conduct their own comparative studies, the following are summaries of standardized protocols for key solvent property determination.
Determination of Water Solubility (Based on OECD Guideline 105)
Objective: To determine the saturation mass concentration of a substance in water at a given temperature.
Apparatus:
-
Shaking flask or magnetic stirrer
-
Constant temperature bath or incubator
-
Centrifuge or filtration apparatus
-
Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)
Procedure:
-
Preparation: An excess amount of the test substance (this compound or phenoxyethanol) is added to a known volume of distilled water in a flask.
-
Equilibration: The flask is sealed and agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test can determine the optimal equilibration time.
-
Phase Separation: After equilibration, the mixture is allowed to stand to separate the excess solid. The aqueous phase is then carefully separated by centrifugation or filtration to remove any undissolved particles.
-
Analysis: The concentration of the dissolved substance in the clear aqueous phase is determined using a suitable and validated analytical method.
-
Replicates: The experiment should be performed in at least triplicate.
Determination of Viscosity (Based on OECD Guideline 114)
Objective: To measure the viscosity of a liquid.
Apparatus:
-
A calibrated viscometer (e.g., capillary viscometer, rotational viscometer)
-
Constant temperature bath
-
Timer
Procedure (using a capillary viscometer):
-
Temperature Control: The viscometer is placed in a constant temperature bath until the desired temperature (e.g., 20 °C and 40 °C) is reached and stable.
-
Sample Loading: The test liquid is introduced into the viscometer.
-
Measurement: The liquid is drawn up through the capillary to a point above the upper timing mark. The time taken for the liquid meniscus to pass between the upper and lower timing marks is measured.
-
Calculation: The kinematic viscosity is calculated by multiplying the flow time by the viscometer calibration constant. The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
-
Replicates: At least two determinations should be made at each temperature.
Determination of Flash Point (Based on ASTM D93)
Objective: To determine the lowest temperature at which the vapor of a liquid can ignite.
Apparatus:
-
Pensky-Martens closed-cup tester
-
Thermometer
-
Ignition source
Procedure (Procedure A for distillate fuels and lubricating oils):
-
Sample Preparation: The test cup is filled with the sample to the specified level.
-
Heating: The sample is heated at a slow, constant rate while being stirred.
-
Ignition Test: The ignition source is applied at specified temperature intervals by dipping it into the vapor space of the cup.
-
Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to flash.
-
Safety: Appropriate safety precautions must be taken due to the flammable nature of the test.
Conclusion
Both this compound and phenoxyethanol are effective solvents with broad applicability in the pharmaceutical and research sectors. Phenoxyethanol has a longer history and more extensive documentation as a preservative, while this compound is also a potent solvent for a wide array of materials. The choice between these two solvents will ultimately depend on the specific requirements of the formulation, including the desired solvency for a particular API, the need for preservative efficacy, and the desired physical characteristics of the final product. The provided data and experimental protocols offer a solid foundation for making an informed decision and for conducting further comparative investigations.
References
- 1. The usage of this compound CAS 770-35-4 [minglangchem.com]
- 2. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. matangiindustries.com [matangiindustries.com]
- 4. matangiindustries.com [matangiindustries.com]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. Phenoxyethanol - Wikipedia [en.wikipedia.org]
- 7. Application of diethylene glycol monoethyl ether in solubilization of poorly water-soluble drugs [ouci.dntb.gov.ua]
- 8. ScholarWorks@Dongguk University: Application of diethylene glycol monoethyl ether in solubilization of poorly water-soluble drugs [scholarworks.dongguk.edu]
- 9. Phenoxy Propanol: Applications and Benefits in Various Industries - Tristar Intermediaties Blog [tristarintermediates.org]
- 10. sangi-chemical.com [sangi-chemical.com]
- 11. researchgate.net [researchgate.net]
Validating the Antimicrobial Efficacy of 1-Phenoxy-2-propanol in Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate preservative system is a critical determinant of the safety, stability, and shelf-life of pharmaceutical and cosmetic formulations. 1-Phenoxy-2-propanol, a glycol ether, has emerged as a widely utilized antimicrobial agent due to its broad-spectrum efficacy and favorable safety profile. This guide provides an objective comparison of the antimicrobial performance of this compound against other common preservatives, supported by experimental data and detailed methodologies.
Comparative Antimicrobial Efficacy
The effectiveness of a preservative is quantified by its ability to inhibit the growth of a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, yeast, and mold. This is often measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
While direct comparative studies including this compound are not extensively available in the public domain, we can infer its relative efficacy by examining data for its structural analog, phenoxyethanol, and other common preservatives like parabens.
Table 1: Minimum Inhibitory Concentration (MIC) of Common Preservatives
| Microorganism | This compound | Phenoxyethanol | Methylparaben | Propylparaben |
| Staphylococcus aureus (Gram-positive bacterium) | Data not available | 8500 µg/mL[1] | 1000-8000 µg/mL | 125-2000 µg/mL |
| Pseudomonas aeruginosa (Gram-negative bacterium) | Data not available | 3200 µg/mL[1] | 2000-12800 µg/mL | 2000-6400 µg/mL |
| Escherichia coli (Gram-negative bacterium) | Data not available | 3600 µg/mL[1] | 1000-4000 µg/mL | 500-4000 µg/mL |
| Candida albicans (Yeast) | Data not available | 5400 µg/mL[1] | 500-4000 µg/mL | 100-2000 µg/mL |
| Aspergillus brasiliensis (Mold) | Data not available | 3300 µg/mL[1] | 250-2000 µg/mL | 100-1000 µg/mL |
Note: The antimicrobial activity of parabens generally increases with the length of the alkyl chain.[2] Combinations of different parabens are often used to achieve a broader spectrum of activity.
Another critical measure of preservative efficacy is the Preservative Efficacy Test (PET) , or Challenge Test , which evaluates the ability of a preserved formulation to withstand microbial contamination over time. The performance is typically measured by the log reduction of the microbial population at specific time points.
Table 2: Preservative Efficacy Test (Challenge Test) Performance Criteria (ISO 11930)
| Microorganism | Criteria A (Log Reduction) | Criteria B (Log Reduction) |
| Bacteria (S. aureus, P. aeruginosa, E. coli) | ≥ 3 log reduction by day 7, and no increase thereafter. | ≥ 3 log reduction by day 14, and no increase thereafter. |
| Yeast (C. albicans) | ≥ 1 log reduction by day 7, and no increase thereafter. | ≥ 1 log reduction by day 14, and no increase thereafter. |
| Mold (A. brasiliensis) | No increase from the initial count at day 7, 14, and 28. | ≥ 1 log reduction by day 14, and no increase thereafter. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using a broth microdilution method.
-
Preparation of Microbial Inoculum: Standardized cultures of test microorganisms are grown to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution of Preservative: The preservative is serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for each microorganism (e.g., 30-35°C for bacteria, 20-25°C for fungi) for a specified period (e.g., 24-48 hours for bacteria, 3-5 days for fungi).
-
Observation: The MIC is the lowest concentration of the preservative at which no visible growth of the microorganism is observed.[3]
Preservative Efficacy Test (Challenge Test) - ISO 11930
This method evaluates the antimicrobial protection of a cosmetic product.
-
Product Inoculation: The final product formulation is divided into separate containers for each test microorganism (Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis). Each container is inoculated with a standardized suspension of one of the microorganisms to achieve a final concentration of 10^5 to 10^6 colony-forming units (CFU) per gram or milliliter of the product.[4]
-
Incubation: The inoculated product is stored at a controlled temperature (typically 20-25°C) for 28 days.[5]
-
Sampling and Enumeration: At specified intervals (day 7, 14, and 28), a sample is taken from each container. The sample is serially diluted in a neutralizing broth to inactivate the preservative, and then plated on appropriate agar media.
-
Colony Counting: After incubation of the plates, the number of viable microorganisms is counted.
-
Log Reduction Calculation: The log reduction in the microbial population is calculated for each time point relative to the initial inoculum level. The results are then compared against the acceptance criteria outlined in ISO 11930.[4]
Mechanism of Action
The primary antimicrobial mechanism of this compound, similar to other phenolic ethers like phenoxyethanol, is the disruption of the microbial cell membrane.[5] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[6][7]
Caption: Antimicrobial mechanism of this compound.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a preservative efficacy test (challenge test).
Caption: Preservative Efficacy Test (Challenge Test) Workflow.
Conclusion
This compound is a valuable preservative for a wide range of cosmetic and pharmaceutical formulations, offering broad-spectrum antimicrobial activity. While direct comparative quantitative data with other preservatives is limited in publicly accessible literature, its efficacy can be inferred from its structural similarity to phenoxyethanol and its successful use in numerous commercial products. The selection of an optimal preservative system should always be validated through rigorous experimental testing, such as the challenge test, to ensure product safety and stability. Further research providing direct comparative efficacy data for this compound would be beneficial for the scientific community.
References
- 1. phexcom.com [phexcom.com]
- 2. youtube.com [youtube.com]
- 3. Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microchemlab.com [microchemlab.com]
- 5. benchchem.com [benchchem.com]
- 6. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-Phenoxy-2-propanol: A Comparative Guide for Coalescing Agent Performance
For researchers, scientists, and drug development professionals, the selection of a high-performance coalescing agent is critical in the formulation of advanced coatings and delivery systems. This guide provides an objective comparison of 1-Phenoxy-2-propanol against other common coalescing agents, supported by experimental data and detailed methodologies to aid in formulation decisions.
This compound, a glycol ether, is a slow-evaporating, hydrophobic solvent that serves as a highly effective coalescing agent in water-based architectural and industrial coatings.[1][2][3] Its primary function is to facilitate the formation of a continuous, durable film as the water evaporates from a latex paint, leading to improved film integrity, enhanced gloss, and better scrub resistance.[3] This guide benchmarks the performance of this compound against other widely used coalescing agents, focusing on key performance indicators such as Minimum Film Formation Temperature (MFFT), scrub resistance, and gloss development.
Comparative Performance Data
The following table summarizes the quantitative performance of this compound in comparison to other coalescing agents. The data is compiled from various studies and represents typical performance in acrylic latex paint formulations.
| Performance Metric | This compound | Texanol™ (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) | Di(propylene glycol) Butyl Ether (DPnB) | Low-VOC Coalescent Alternative |
| MFFT Depression Efficiency | Excellent, can reduce MFFT to as low as -1°C at 3.5-5% concentration.[4] | High efficiency, widely used industry benchmark. | Good efficiency. | Efficiency varies by chemistry, some show marked increases in efficiency.[5] |
| Scrub Resistance (Cycles) | Generally enhances scrub resistance. | Can achieve over 2400 cycles in optimized formulations.[5] | - | Can achieve over 2400 cycles in optimized formulations.[5] |
| Gloss (60° GU) | Promotes good gloss development.[4] | ~59.6 GU in a semi-gloss formulation.[5] | - | Can achieve 65-70 GU in the same formulation.[5] |
| VOC Content (EPA Method 24) | Low VOC contributor due to high boiling point. | 100% VOC | High VOC | Varies, with many options being zero-VOC or near-zero VOC. |
| Water Solubility | Low (15.1 g/L at 20°C).[4] | Very low. | - | Varies. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Minimum Film Formation Temperature (MFFT) - ASTM D2354
The MFFT test determines the lowest temperature at which a latex or emulsion will form a continuous film.
Apparatus:
-
MFFT bar with a temperature gradient plate
-
Film applicator (e.g., drawdown bar)
-
Dry air or nitrogen source
Procedure:
-
Place the MFFT bar on a level surface and establish a temperature gradient across the plate.
-
Apply the paint formulation containing the coalescing agent to the temperature gradient plate using a film applicator to create a uniform wet film.
-
Pass a gentle stream of dry air or nitrogen over the surface of the film to facilitate drying.
-
After the film is dry, visually inspect it to identify the point on the temperature gradient where the film transitions from a continuous, clear film to a cracked or cloudy film.
-
The temperature at this transition point is recorded as the MFFT.
Scrub Resistance - ASTM D2486
This test method evaluates the resistance of wall paints to erosion caused by scrubbing.
Apparatus:
-
Scrub test machine
-
Bristle brush or abrasive pad
-
Scrub medium (standardized abrasive solution)
-
Test panels
Procedure:
-
Apply the paint formulation to a test panel and allow it to cure under controlled conditions (e.g., 7 days at 23°C and 50% relative humidity).
-
Mount the cured panel in the scrub test machine.
-
Saturate the brush or pad with the scrub medium and place it in the holder.
-
Start the machine and allow it to run for a predetermined number of cycles or until the paint film is worn through to the substrate.
-
The number of cycles to failure is recorded as the scrub resistance.
Specular Gloss - ASTM D523
This test method is used to measure the specular gloss of nonmetallic specimens.
Apparatus:
-
Glossmeter with specified geometry (e.g., 60°)
-
Calibrated gloss standards
Procedure:
-
Calibrate the glossmeter using the provided standards according to the manufacturer's instructions.
-
Place the glossmeter on a flat, smooth area of the cured paint film.
-
Take several readings at different locations on the film to obtain an average value.
-
The gloss is reported in Gloss Units (GU) at the specified measurement angle.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in evaluating coalescing agents, the following diagrams have been generated.
References
Safety Operating Guide
Proper Disposal of 1-Phenoxy-2-propanol: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides essential safety and logistical information for the proper disposal of 1-Phenoxy-2-propanol (also known as propylene glycol phenyl ether), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[3] Avoid direct contact with skin and eyes.[3]
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] This ensures that the chemical is managed in an environmentally responsible and compliant manner.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.[4] The container should be sturdy and leak-proof.[4]
-
Do not mix this compound waste with other chemicals unless specifically instructed to do so by your institution's environmental health and safety (EHS) office or a licensed waste disposal company.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[3]
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[3]
-
Contain the spill using an inert absorbent material such as sand, earth, or a commercial sorbent.[3][5]
-
Carefully collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[3][5]
-
Clean the affected area thoroughly with soap and water.[3]
-
-
Disposal of Empty Containers:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent.[1] The rinsate should be collected and disposed of as hazardous waste.[4]
-
After thorough cleaning, the container can be offered for recycling or reconditioning.[1] Alternatively, puncture the container to render it unusable for other purposes before disposal.[1]
-
Always handle uncleaned containers as you would the product itself.
-
Prohibited Disposal Methods:
-
Do not discharge this compound or its rinsate into drains or sewer systems.[1][3]
-
Do not dispose of this compound by evaporation in a fume hood or by any other means that releases it into the atmosphere.[6]
Regulatory and Safety Data Summary
The following table summarizes key quantitative data and classifications for this compound, providing a quick reference for safety and handling.
| Parameter | Value / Classification |
| CAS Number | 770-35-4 |
| Hazard Statements | H319: Causes serious eye irritation[1] |
| Precautionary Statements | P264, P280, P305+P351+P338[1] |
| Transport Information | Not regulated as a dangerous good for transport (ADR/RID, IMDG, IATA)[1] |
| Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[5] |
| Incompatible Materials | Strong acids, strong bases, and strong oxidizers[1] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Operational Guide for Handling 1-Phenoxy-2-propanol
For Immediate Use by Laboratory and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-Phenoxy-2-propanol, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing exposure risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The required PPE varies based on the operational scenario.
1.1. Routine Laboratory Operations
For standard laboratory procedures involving small quantities of this compound under well-ventilated conditions, the following PPE is mandatory:
| PPE Component | Specification |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (refer to Table 2 for material-specific recommendations).[1] |
| Protective Clothing | A standard laboratory coat. |
| Footwear | Closed-toe shoes. |
1.2. Large-Scale Operations or Potential for Splashing
For procedures involving larger volumes or where there is a significant risk of splashing, enhanced PPE is required:
| PPE Component | Specification |
| Eye Protection | A full-face shield in conjunction with safety goggles. |
| Hand Protection | Double gloving with compatible chemical-resistant gloves (refer to Table 2). |
| Protective Clothing | A chemical-resistant apron or gown over a laboratory coat. |
| Footwear | Chemical-resistant shoe covers or boots. |
1.3. Spill Cleanup
In the event of a spill, a higher level of protection is necessary to mitigate exposure during cleanup:
| PPE Component | Specification |
| Respiratory Protection | For large spills or in poorly ventilated areas, a full-face respirator with appropriate cartridges is recommended.[1] |
| Eye Protection | Full-face respirator provides integrated eye protection. |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton) over an inner pair of nitrile gloves. |
| Protective Clothing | A chemical-resistant suit or coveralls. |
| Footwear | Chemical-resistant boots. |
Table 2: Glove Material Compatibility for this compound (Based on Glycol Ether Data)
| Glove Material | Breakthrough Time (Estimated) | Recommendation |
| Nitrile | > 120 minutes (for incidental splash)[2] | Suitable for routine lab work with small quantities. Change gloves immediately upon contamination. |
| Neoprene | > 240 minutes | Good for extended use and handling larger quantities. |
| Butyl Rubber | > 480 minutes | Recommended for large spills and situations with high exposure risk. |
| Viton | > 480 minutes | Excellent resistance, suitable for prolonged contact and spill cleanup. |
Note: Breakthrough times are estimates based on data for similar glycol ethers. It is crucial to consult the specific glove manufacturer's chemical resistance data. Factors such as glove thickness, temperature, and concentration can affect performance.
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is critical to prevent contamination and ensure safety.
2.1. Handling Procedure
-
Preparation: Before handling this compound, ensure the work area is well-ventilated, and all necessary PPE is readily available. An emergency eyewash station and safety shower should be accessible.
-
Donning PPE: Put on PPE in the following order: lab coat, inner gloves, outer gloves, and eye/face protection. If a respirator is required, it should be donned and fit-tested before handling the chemical.
-
Chemical Handling:
-
Decontamination (Post-Handling):
-
Thoroughly wipe down the work area with an appropriate solvent.
-
Decontaminate any reusable equipment.
-
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The general sequence is: outer gloves, lab coat/apron, inner gloves, and finally, eye/face protection. Wash hands thoroughly with soap and water after removing all PPE.
2.2. Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and adhere to regulations.
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed, and compatible waste container. Do not mix with other waste streams.[4]
-
Contaminated PPE:
-
Disposable gloves, lab coats, and other contaminated items must be treated as hazardous waste.
-
Place all contaminated PPE in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not dispose of contaminated PPE in general laboratory trash.
-
-
Waste Disposal: All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with federal, state, and local regulations.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate: Alert personnel in the immediate area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, ventilation may need to be controlled to prevent the spread of vapors.
-
Don PPE: Put on the appropriate spill cleanup PPE as outlined in section 1.3.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[3]
-
Cleanup:
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow based on handling scenario.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
